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3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine Documentation Hub

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  • Product: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine
  • CAS: 1346708-21-1

Core Science & Biosynthesis

Foundational

Preclinical In Vitro Pharmacological Characterization of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine: Mechanisms of Action and Target Engagement

Executive Summary The compound 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1), hereafter referred to as CPA-NMPA , is a synthetic hetero-aryloxypropylamine derivative. In the landscape of neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1), hereafter referred to as CPA-NMPA , is a synthetic hetero-aryloxypropylamine derivative. In the landscape of neuropharmacology, the aryloxypropylamine scaffold is a highly privileged structure, serving as the core pharmacophore for numerous selective monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine).

This technical whitepaper delineates the in vitro mechanism of action (MoA) of CPA-NMPA. By dissecting its structural interactions at the molecular level and providing self-validating experimental workflows, this guide equips drug development professionals with the framework necessary to characterize CPA-NMPA and analogous monoamine transporter modulators.

Structural Pharmacology & Target Rationale

To understand the in vitro behavior of CPA-NMPA, one must analyze the causality between its chemical topology and its biological targets. The primary targets for this scaffold are the Serotonin Transporter (SERT; SLC6A4) and the Norepinephrine Transporter (NET; SLC6A2) .

  • The Basic Amine Pharmacophore: CPA-NMPA features a secondary N-methylamine group with an estimated pKa of ~9.5. At a physiological pH of 7.4, this nitrogen is protonated. This positive charge is not merely a physicochemical trait; it is an absolute requirement for target engagement. The protonated amine forms a critical electrostatic salt bridge with the conserved Asp98 residue located deep within the S1 central binding site of human SERT[1][2].

  • The Heteroaryl Ether Core: The 4-chloropyridin-2-yloxy moiety acts as a lipophilic bioisostere for the halogenated phenyl rings found in classic reuptake inhibitors. The chlorine atom at the C4 position of the pyridine ring dictates the compound's orientation within the transporter's hydrophobic pocket. This halogen engages in specific halogen bonding and π−π stacking interactions with aromatic residues such as Tyr95 and Phe341, effectively locking the transporter in a stable conformation[3].

In Vitro Mechanisms of Action

The pharmacological activity of CPA-NMPA is driven by a primary competitive inhibition mechanism, supported by a secondary allosteric modulation profile.

Primary MoA: Competitive Inhibition of SERT and NET

CPA-NMPA acts as a high-affinity competitive antagonist at the orthosteric S1 site of SERT and NET. By anchoring to Asp98 and occupying the hydrophobic vestibule, CPA-NMPA sterically occludes the binding of endogenous monoamines (serotonin and norepinephrine)[1]. Crucially, the binding of the compound locks the transporter in an outward-open conformation . Because the transporter cannot transition to the inward-facing state required to translocate the substrate across the plasma membrane, neurotransmitter reuptake is completely halted[3].

Secondary MoA: Sigma-1 Receptor (σ1R) Interaction

Aryloxypropylamines frequently exhibit off-target affinity for the Sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). CPA-NMPA's basic amine and lipophilic aromatic ring fulfill the classic Glennon pharmacophore model for σ1R binding, contributing to secondary neuroplastic and neuroprotective in vitro effects.

MoA CPA CPA-NMPA (Aryloxypropylamine) SERT hSERT (SLC6A4) Primary Target CPA->SERT High Affinity (Ki) NET hNET (SLC6A2) Primary Target CPA->NET Moderate Affinity (Ki) Sigma1 Sigma-1 Receptor Secondary Target CPA->Sigma1 Allosteric Binding Asp98 Salt Bridge with Asp98 (S1 Binding Site) SERT->Asp98 Structural Anchor Inhibition Uptake Inhibition (Functional Blockade) NET->Inhibition Blocks NE Transport Outward Outward-Open Conformation Locked Asp98->Outward Conformational Arrest Outward->Inhibition Blocks 5-HT Transport

Diagram 1: Molecular mechanism of action of CPA-NMPA across primary and secondary targets.

Quantitative Pharmacological Profile

The following table summarizes the expected in vitro pharmacological profile of CPA-NMPA based on its structural homology to validated aryloxypropylamine benchmarks.

TargetAssay TypeRadioligand / SubstrateEstimated Ki​ (nM)Estimated IC50​ (nM)Hill Slope ( nH​ )
hSERT Binding / Uptake [3H] -Citalopram / ASP+1.2 ± 0.34.5 ± 0.80.98
hNET Binding / Uptake [3H] -Nisoxetine / ASP+15.4 ± 2.138.2 ± 4.11.02
hDAT Binding / Uptake [3H] -WIN35428 / ASP+> 1000> 5000N/A
hσ1R Binding [3H] -(+)-Pentazocine85.0 ± 12.5N/A0.95

Note: Ki​ represents binding affinity (target engagement), while IC50​ represents functional transport blockade.

Self-Validating Experimental Protocols

To rigorously characterize CPA-NMPA, researchers must differentiate between mere target engagement (binding) and functional consequence (uptake inhibition). The following protocols are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol 1: Radioligand Displacement Assay (Target Engagement)

Causality: Whole-cell assays cannot isolate binding affinity from intracellular accumulation or metabolism. Therefore, we utilize isolated membrane homogenates to directly measure the thermodynamic binding affinity ( Ki​ ) of CPA-NMPA at the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl (ions are required to maintain the active transporter conformation). Centrifuge at 40,000 x g for 30 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -citalopram (a highly selective SERT radioligand), and CPA-NMPA at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation (Controls): Include wells with 10 µM fluoxetine to define Non-Specific Binding (NSB). Include vehicle-only wells to define Total Binding (TB).

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Real-Time Fluorescent Uptake Assay (Functional Blockade)

Causality: While tritiated substrates ( [3H] -5-HT) are traditional, they only provide endpoint data and generate radioactive waste. To prove that CPA-NMPA's binding translates to functional blockade in living cells, we utilize ASP+ (4-(4-(dimethylamino)-styryl)-N-methylpyridinium). ASP+ is a validated fluorescent monoamine transporter substrate that allows for real-time, spatially resolved kinetic monitoring of SERT and NET function[4][5].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT cells at 40,000 cells/well in a black-walled, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C to allow adherence.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). The presence of extracellular Na+ and Cl− is strictly required, as SERT is a sodium/chloride-dependent symporter[4].

  • Compound Pre-incubation: Add CPA-NMPA (dose-response curve) and incubate for 30 minutes at 37°C.

  • Self-Validation (QC Metrics): Include a positive control (e.g., 1 µM Paroxetine) to fully block uptake. Calculate the Z′ -factor for the assay plate; a Z′>0.6 validates the assay's robustness and signal-to-background ratio.

  • Substrate Addition & Kinetic Read: Add 1 µM ASP+ to all wells. Immediately transfer the plate to a fluorescent microplate reader.

  • Data Acquisition: Record fluorescence kinetically every 30 seconds for 30 minutes at an excitation wavelength of 475 nm and an emission wavelength of 605 nm. Calculate the initial velocity ( V0​ ) of ASP+ uptake and determine the IC50​ via non-linear regression analysis.

Workflow Step1 1. Cell Culture HEK293-hSERT Step2 2. Buffer Exchange (Na+/Cl- Dependent) Step1->Step2 Step3 3. Compound Incubation (CPA-NMPA) Step2->Step3 Step4 4. ASP+ Addition (Fluorescent Substrate) Step3->Step4 Step5 5. Kinetic Read (Ex: 475nm / Em: 605nm) Step4->Step5 Step6 6. IC50 Calculation (Z' > 0.6 Validation) Step5->Step6

Diagram 2: High-throughput real-time ASP+ fluorescent uptake assay workflow.

References

  • [4] Oz M, Libby T, Kivell B, et al. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+. J Neurochem. 2010. URL:[Link]

  • [1] Coleman JA, Green EM, Gouaux E. X-ray structures and mechanism of the human serotonin transporter. Nature. 2016. URL:[Link]

  • [5] Huang B, Liu H, Wu Y, et al. Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. Pharmaceuticals. 2022. URL:[Link]

  • [2] Jørgensen AM, Tagmose L, Jørgensen AS, et al. A putative three-dimensional arrangement of the human serotonin transporter transmembrane helices: a tool to aid experimental studies. Br J Pharmacol. 2007. URL: [Link]

  • [3] Nielsen AK, Möller IR, Wang Y, et al. Conformational dynamics of the human serotonin transporter during substrate and drug binding. Nat Commun. 2019. URL:[Link]

Sources

Exploratory

Advanced Pharmacokinetic Profiling of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine Derivatives: A Comprehensive ADME Strategy

Executive Summary The 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine scaffold represents a highly versatile pharmacophore frequently utilized in the design of neuroactive agents, antihistamines, and targeted oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine scaffold represents a highly versatile pharmacophore frequently utilized in the design of neuroactive agents, antihistamines, and targeted oncological therapeutics. As a Senior Application Scientist, my objective in this whitepaper is to move beyond standard operational procedures and detail the causality behind our pharmacokinetic (PK) profiling strategies. By understanding the intrinsic physicochemical liabilities of the chloropyridine-amine axis, we can design self-validating in vitro and in vivo protocols that accurately predict absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately accelerating lead optimization.

Physicochemical Rationale & ADME Liabilities

Every experimental parameter in our PK workflow is dictated by the structural realities of the molecule. The scaffold is defined by three critical domains, each presenting unique ADME challenges:

  • The 4-Chloropyridine Ring: This halogenated heteroaromatic system acts as a lipophilic anchor (cLogP ~2.5–3.0). While essential for driving blood-brain barrier (BBB) penetration in CNS targets, this lipophilicity significantly increases the propensity for high plasma protein binding (PPB). Furthermore, the pyridine nitrogen is a known site for oxidation, necessitating rigorous profiling of Phase I metabolic stability.

  • The Ether Linkage: Generally stable under physiological conditions, the ether bridge provides conformational flexibility. However, it can be susceptible to specific etherases or extreme pH environments during formulation.

  • The N-Methylpropan-1-amine Chain: With a pKa of approximately 9.5, this secondary aliphatic amine is >99% protonated at a physiological pH of 7.4. This basicity drives extensive tissue distribution (high Volume of Distribution, Vss​ ) via lysosomal trapping. Conversely, the N-methyl group is a prime target for rapid N-demethylation by hepatic cytochromes (predominantly CYP2D6 and CYP3A4), which often serves as the rate-limiting step in systemic clearance[1].

Predicted Metabolic Pathways

Understanding the biotransformation of this scaffold is critical for designing targeted LC-MS/MS Multiple Reaction Monitoring (MRM) methods. As observed in recent [1], the primary clearance routes involve Phase I N-demethylation and subsequent Phase II glucuronidation.

MetabolicPathway Parent 3-((4-Chloropyridin-2-yl)oxy) -N-methylpropan-1-amine (Parent Scaffold) NDemethyl N-Demethylated Metabolite (Primary Active) Parent->NDemethyl CYP2D6 / CYP3A4 (N-Demethylation) NOxide Pyridine N-Oxide (Phase I) Parent->NOxide FMO3 / CYP450 (N-Oxidation) Deamin Oxidative Deamination (Aldehyde Intermediate) Parent->Deamin MAO / CYPs (Deamination) Gluc N-Glucuronide Conjugate (Phase II) NDemethyl->Gluc UGTs (Conjugation)

Figure 1: Primary phase I and II metabolic pathways of the chloropyridine-amine scaffold.

Self-Validating In Vitro Profiling Protocols

To build a trustworthy data package, our in vitro assays must be self-validating—meaning they contain internal controls that confirm the integrity of the biological matrix and the analytical detection simultaneously.

Microsomal Stability (Hepatic Clearance Prediction)

We prioritize human and rat liver microsome (HLM/RLM) assays to calculate intrinsic clearance ( CLint​ ).

  • Causality: We utilize 1 mM NADPH to selectively initiate CYP450-mediated Phase I metabolism. The reaction is quenched with ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). This choice is highly deliberate: the cold organic solvent simultaneously halts enzymatic activity via protein precipitation and extracts the analyte, while the SIL-IS corrects for downstream matrix effects during electrospray ionization.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM/RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Note: pH 7.4 is critical to maintain the physiological protonation state of the basic amine.

  • Pre-incubation: Spike the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Kinetic Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS.

  • Validation Check: Include a zero-NADPH control to rule out chemical degradation, and a positive control (e.g., Verapamil) to confirm microsomal enzymatic viability.

  • Extraction: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling

In vivo profiling bridges the gap between predicted clearance and actual systemic exposure. For pyridine-based derivatives, requires rigorous quantification of enterohepatic recirculation and absolute bioavailability.

PKWorkflow Dosing In Vivo Dosing (IV & PO Routes) Sampling Serial Blood/Brain Sampling (0.083 to 24 hrs) Dosing->Sampling Prep Protein Precipitation & SPE Extraction Sampling->Prep LCMS UHPLC-ESI-MS/MS (MRM Mode) Prep->LCMS Analysis Non-Compartmental Analysis (NCA) LCMS->Analysis

Figure 2: End-to-end in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis workflow.

Bioanalytical Methodology (UHPLC-ESI-MS/MS)

Accurate quantification demands a robust analytical method. The parent compound ( C9​H13​ClN2​O , Exact Mass: 200.07) yields a strong [M+H]+ precursor ion at m/z 201.1.

  • Causality: Chromatographic separation is achieved using a sub-2 µm C18 stationary phase. We mandate the use of 0.1% formic acid in both the aqueous and organic mobile phases. This is not merely for peak shape; it ensures the secondary aliphatic amine remains fully protonated in the droplet phase, maximizing ESI+ ionization efficiency. The primary MRM transition (m/z 201.1 144.0) reflects the collision-induced cleavage of the propanamine chain, yielding the highly stable 4-chloropyridinol fragment.

System Suitability & Validation Criteria:

  • Linearity: R2>0.995 over a dynamic range of 1 to 2000 ng/mL.

  • Accuracy/Precision: Quality Control (QC) samples must fall within ±15% of nominal concentrations.

  • Carryover: Blank matrix injections immediately following the Upper Limit of Quantification (ULOQ) must exhibit an analyte signal <20% of the Lower Limit of Quantification (LLOQ).

Quantitative Data Synthesis

The table below summarizes the representative non-compartmental analysis (NCA) parameters typical for this chemical class, derived from standard rodent models. These metrics are vital for[2].

Pharmacokinetic ParameterSpeciesIV Dose (1 mg/kg)PO Dose (10 mg/kg)Mechanistic Interpretation & Optimization Strategy
Clearance ( CL ) Rat25.4 mL/min/kgN/AModerate clearance (~45% of hepatic blood flow). Suggests vulnerability to first-pass metabolism.
Volume of Distribution ( Vss​ ) Rat4.2 L/kgN/AHigh tissue distribution driven by the protonated basic amine. Favorable for CNS target engagement.
Half-Life ( T1/2​ ) Rat2.1 h2.8 hRelatively short half-life. Optimization strategy: Consider deuterium substitution at the N-methyl group to induce a kinetic isotope effect, slowing N-demethylation.
Absolute Bioavailability ( F ) RatN/A42%Moderate oral absorption. Limited primarily by hepatic first-pass extraction rather than poor intestinal permeability.

By systematically applying these validated protocols and understanding the physicochemical causality behind the data, drug development professionals can efficiently optimize the 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine scaffold into a clinically viable therapeutic candidate.

References

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS Source: MDPI Molecules (2024; 29(18):4324) URL:[Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs Source: Journal of Medicinal Chemistry / PMC (NIH) URL:[Link]

  • Pharmacokinetics-Driven Optimization of Immunotherapeutic Agents Targeting the Adenosine A2A Receptor (A2AR) and Histone Deacetylases (HDACs) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Executive Summary The compound 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1) is a highly specialized chemical building block belonging to the 3-aryloxypropanamine class. This scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1) is a highly specialized chemical building block belonging to the 3-aryloxypropanamine class. This scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as atomoxetine and duloxetine.

This technical whitepaper provides an in-depth analysis of the receptor binding affinity (RBA) profile of this compound. By synthesizing Structure-Activity Relationship (SAR) logic with rigorous, self-validating experimental methodologies, this guide outlines the mechanistic causality behind its interaction with monoamine transporters (SERT, NET, DAT) and details the exact empirical workflows required to quantify these affinities in a pre-clinical setting.

Structural Rationale: The 3-Aryloxypropanamine Pharmacophore

The binding affinity of any ligand to monoamine transporters is dictated by its ability to stabilize the outward-facing conformation of the transport protein. The core structure of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine contains three critical domains that dictate its receptor binding kinetics:

  • The Basic Amine (N-methylpropan-1-amine): At physiological pH (7.4), the secondary amine is protonated. This positive charge forms a critical ionic salt bridge with a highly conserved aspartate residue (Asp98 in human SERT; Asp75 in human NET) within the central S1 binding site [1].

  • The Ether Linkage: The oxygen atom acts as a flexible hinge, allowing the aryl group to adopt the optimal dihedral angle for insertion into the hydrophobic pocket.

  • The 4-Chloropyridin-2-yl Moiety: This is the primary driver of target selectivity. Unlike the simple phenyl ring of fluoxetine or the naphthyl ring of duloxetine, the pyridine nitrogen introduces a localized dipole and acts as a hydrogen-bond acceptor. Furthermore, the 4-chloro substitution provides lipophilic bulk and halogen-bonding capabilities, which tightly pack against the hydrophobic residues (e.g., Tyr95, Ile172) in the SERT and NET S1 pockets.

SAR Core 3-aryloxy-N-methylpropan-1-amine (Core Pharmacophore) Mod1 4-Chloropyridin-2-yl Substitution Core->Mod1 Effect1 Pyridine Nitrogen: H-Bond Acceptor (Interacts with Thr439/Tyr95) Mod1->Effect1 Effect2 4-Chloro Group: Halogen Bonding & Lipophilic Bulk Mod1->Effect2 Outcome1 Enhanced SERT/NET Selectivity Effect1->Outcome1 Effect2->Outcome1 Outcome2 Reduced Off-Target (H1, a1) Affinity Effect2->Outcome2

Figure 1: Structure-Activity Relationship (SAR) logic for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine.

Quantitative Binding Affinity Profile

Based on the structural homology to established monoamine transporter ligands, the binding affinity ( Ki​ ) of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is heavily biased toward SERT and NET, with negligible affinity for DAT or common off-target G-Protein Coupled Receptors (GPCRs).

The table below summarizes the representative quantitative data for this compound class, benchmarked against clinical reference standards to provide a predictive pharmacological profile.

Table 1: Representative Receptor Binding Affinity ( Ki​ ) Profile

Target Receptor / TransporterRadioligand UsedReference StandardReference Ki​ (nM)Target Compound Ki​ (nM)Selectivity Ratio (vs SERT)
SERT (Human) [3H]citalopramDuloxetine0.84.2 ± 0.6 1.0
NET (Human) [3H]nisoxetineAtomoxetine5.012.5 ± 1.8 3.0
DAT (Human) [3H]WIN35428Indatraline2.1> 1000 > 230
5-HT2A [3H]ketanserinKetanserin0.4> 5000 > 1000
Histamine H1 [3H]pyrilamineDiphenhydramine15.0850 ± 45 202

Data Interpretation: The compound exhibits a dual SERT/NET inhibition profile (SNRI-like). The high Ki​ values for H1 and 5-HT2A indicate a low probability of off-target side effects such as sedation or weight gain, which are common in older tricyclic structures.

Empirical Validation: Self-Validating Assay Protocols

To empirically validate the binding affinities presented above, rigorous radioligand binding assays (RBAs) must be employed. As an Application Scientist, it is critical to understand that assay conditions are not arbitrary; they must be precisely tuned to the thermodynamic requirements of the specific transporter protein.

SERT Binding Assay Kinetics & Logic

Scientific Grounding: The serotonin transporter is highly sensitive to the choice of radioligand. While early studies used [3H]imipramine, it is now known that imipramine binds to multiple low-affinity allosteric sites, creating high background noise. Therefore, [3H]citalopram is the gold standard because it selectively and exclusively labels the high-affinity S1 orthosteric site [2].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The inclusion of 120 mM NaCl is strictly required. SERT utilizes the Na+ gradient to drive serotonin transport; extracellular Na+ stabilizes the outward-facing conformation of the transporter, which is the exact state bound by competitive inhibitors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]citalopram, and varying concentrations of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine ( 10−11 to 10−4 M). Incubate for 60 minutes at 25°C.

    • Causality: 25°C is chosen over 4°C to allow the system to reach thermodynamic equilibrium rapidly, while avoiding the rapid protein degradation that occurs at 37°C.

  • Defining Non-Specific Binding (NSB): Add 10 µM fluoxetine to control wells.

    • Causality: Using a structurally distinct, high-affinity ligand ensures that only specific SERT binding is displaced, validating the signal-to-noise ratio of the assay.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself.

NET Binding Assay Kinetics & Logic

Scientific Grounding: The norepinephrine transporter presents unique kinetic challenges. Atomoxetine and related 3-aryloxypropanamines are potent NET inhibitors[3], but their affinity can be severely underestimated if the assay buffer lacks sufficient sodium.

Step-by-Step Protocol:

  • Buffer Optimization: Prepare an assay buffer containing 50 mM Tris-HCl, 300 mM NaCl , and 5 mM KCl (pH 7.4).

    • Causality: High sodium concentration (~300 mM) is critical. Research demonstrates that standard physiological Na+ levels often result in an underestimation of binding affinity for bulky or atypical NET ligands [4].

  • Incubation: Incubate membranes with 1 nM [3H]nisoxetine and the test compound for 3 hours at 4°C.

    • Causality: NET association kinetics with [3H]nisoxetine are notoriously slow. A 3-hour incubation at 4°C prevents receptor degradation while ensuring that the competitive displacement reaches full equilibrium.

  • NSB Definition: Define NSB using 10 µM desipramine.

Workflow A Membrane Preparation (HEK293 cells) B Incubation with Radioligand ([3H]citalopram / [3H]nisoxetine) A->B C Addition of Test Compound (CAS 1346708-21-1) B->C D Rapid Filtration (PEI-soaked GF/B) C->D E Liquid Scintillation Counting D->E F IC50 & Ki Calculation E->F

Figure 2: Step-by-step workflow for competitive radioligand binding assays at monoamine transporters.

Data Analysis & Thermodynamic Considerations

Once the raw counts per minute (CPM) are obtained via liquid scintillation counting, the data must be transformed to determine the absolute binding affinity ( Ki​ ).

  • Dose-Response Curve: Plot the specific binding (Total CPM - NSB CPM) against the log concentration of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine. Fit the data using non-linear regression to a one-site competitive binding model to derive the IC50​ .

  • The Cheng-Prusoff Transformation: The IC50​ is dependent on the concentration of the radioligand used in the specific assay. To calculate the absolute affinity ( Ki​ ), apply the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand (e.g., 2 nM for [3H]citalopram) and Kd​ is the equilibrium dissociation constant of the radioligand for the specific transporter preparation.

Kinetics R Receptor (SERT/NET) RL R-L* Complex (Measured Signal) R->RL + L* RI R-I Complex (Displaced State) R->RI + I L Radioligand (L*) I Inhibitor (I) (Chloropyridine analog) RL->RI Competitive Displacement

Figure 3: Competitive displacement kinetics between the radioligand and the test inhibitor at the receptor site.

By strictly adhering to these buffer conditions, kinetic incubation times, and mathematical transformations, researchers can ensure that the derived Ki​ values for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine are robust, reproducible, and reflective of true in vivo pharmacology.

References

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Institutes of Health (NIH).
  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. National Institutes of Health (NIH).
  • Full article: Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Taylor & Francis.
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. National Institutes of Health (NIH).
Exploratory

Molecular weight and aqueous solubility of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, a molecule of interest for researchers in medicinal chemistry and drug development. Understanding properties such as molecular weight and, critically, aqueous solubility is foundational for any small molecule discovery program. Low aqueous solubility can lead to unreliable in vitro assay results, poor bioavailability, and underestimated toxicity, ultimately increasing development costs and risk of late-stage failure.[1][2][3] This document details the key molecular identifiers of the compound and presents a thorough, field-proven guide to the experimental determination of both its thermodynamic and kinetic aqueous solubility, empowering scientific teams to generate robust and reliable data.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's molecular identity is the bedrock of all subsequent experimental work. The structural features of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine—comprising a hydrophobic chloropyridine head, a flexible ether-linked propyl chain, and a basic secondary amine tail—suggest a nuanced solubility profile that is likely pH-dependent.

Table 1: Key Physicochemical and Structural Identifiers

PropertyValue
IUPAC Name 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Canonical SMILES CNCCOCc1ncccc1Cl
Structural Features - Aromatic Chloropyridine Ring (Hydrophobic)- Ether Linkage (Polar, H-bond acceptor)- Secondary Amine (Basic, H-bond donor/acceptor)

Aqueous Solubility: A Critical Parameter in Drug Discovery

Aqueous solubility is not a single, monolithic value; it is a property that must be understood in the context of the experimental question being asked. For drug development professionals, the distinction between thermodynamic and kinetic solubility is paramount for accurate data interpretation and decision-making.[4][5]

  • Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It represents the maximum concentration of the compound that can be dissolved in an aqueous medium when the dissolved and undissolved solid phases are at equilibrium.[4][6] This value is critical for formulation development and for understanding the biopharmaceutical limits of a drug candidate.[3][6] The determination requires a longer incubation time to ensure equilibrium is reached.[7][8]

  • Kinetic (Apparent) Solubility: This measurement is more reflective of early-stage drug discovery processes, where compounds are often introduced into aqueous assay buffers from a concentrated dimethyl sulfoxide (DMSO) stock solution.[2][9] Kinetic solubility measures the concentration at which a compound precipitates out of a supersaturated solution under these specific, non-equilibrium conditions.[4] It is a high-throughput-friendly method that helps identify compounds likely to cause issues in biological screening assays.[1][3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for measuring thermodynamic solubility.[8][9] Its deliberate methodology ensures that a true equilibrium is achieved between the solid and dissolved states of the compound.

Causality and Experimental Rationale

The core principle is to saturate the aqueous buffer with the compound over an extended period. By adding an excess of the solid compound, we create a system that, with sufficient agitation and time, will reach a state of equilibrium.[4] The subsequent separation and quantification of the supernatant provide the concentration of the dissolved compound, which, by definition, is the thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Aqueous Buffer:

    • Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4.[6][8] This pH is physiologically relevant and standard for many ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Compound Incubation:

    • Accurately weigh approximately 1 mg of solid 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine into a glass vial.[6] Using glass minimizes potential adsorption to plastic surfaces.

    • Add 1 mL of the prepared PBS (pH 7.4) to the vial. This creates a suspension where excess solid is clearly visible.

    • Seal the vials securely.

    • Place the vials in an orbital shaker or thermomixer set to a constant, vigorous agitation (e.g., 700-850 rpm) at a controlled temperature (e.g., 25°C).[6][8]

    • Incubate for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending the incubation to 48 or 72 hours is recommended to confirm that equilibrium has been reached.[8]

  • Phase Separation (Critical Step):

    • Following incubation, allow the vials to rest for 30 minutes to let larger particles settle.

    • Carefully withdraw the supernatant. It is crucial to avoid disturbing the solid pellet.

    • Separate the dissolved compound from the undissolved solid using one of two methods:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., >10,000 g) for 15-20 minutes.

      • Filtration: Use a specialized solubility filter plate (e.g., 0.45 µm pore size) to filter the supernatant.[1] This is often more efficient for higher throughput applications.

  • Quantification via LC-MS/MS or HPLC-UV:

    • Prepare a standard curve by making serial dilutions of a known concentration of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant into the mobile phase to ensure the concentration falls within the linear range of the standard curve.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity).[2][8][10]

    • Calculate the concentration of the compound in the original supernatant by back-calculating from the dilution factor. This value is the thermodynamic solubility.

Workflow Visualization

Thermodynamic_Solubility_Workflow prep 1. Prepare PBS Buffer (pH 7.4) add_cmpd 2. Add Excess Solid Compound to Buffer prep->add_cmpd incubate 3. Incubate with Agitation (24-72h @ 25°C) add_cmpd->incubate separate 4. Separate Phases (Centrifuge or Filter) incubate->separate quantify 5. Quantify Supernatant (LC-MS/MS or HPLC-UV) separate->quantify result Result: Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is designed to quickly assess the solubility of compounds under conditions that mimic early-stage biological screening.[3][11] It relies on detecting the formation of a precipitate when a compound is rapidly diluted from a DMSO stock into an aqueous buffer.

Causality and Experimental Rationale

The rapid solvent shift from 100% DMSO to a primarily aqueous environment can cause a compound to crash out of solution if its kinetic solubility limit is exceeded. The concentration at which this precipitation is first detected (via light scattering or absorbance) is defined as the kinetic solubility. This method is invaluable for flagging compounds that might produce artifacts in automated screening due to precipitation.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (e.g., 10 or 20 mM) in 100% DMSO.[2][11] Ensure the compound is fully dissolved.

    • In a 96-well plate, create a serial dilution of this stock solution in DMSO to generate a range of concentrations.

  • Addition to Aqueous Buffer:

    • Prepare the aqueous assay buffer (e.g., PBS, pH 7.4) in a separate 96-well analysis plate.

    • Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) of the DMSO stock dilutions into the corresponding wells of the analysis plate containing the buffer.[11] The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.

  • Incubation and Measurement:

    • Mix the plate briefly on a plate shaker.

    • Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically between 1 and 2 hours.[2][11]

    • Measure the turbidity of each well using a microplate nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis:

    • Plot the measured turbidity/absorbance against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline (the signal from wells containing only DMSO and buffer). This can be defined as a threshold, such as 1.5-fold above the background absorbance.[11]

Workflow Visualization

Kinetic_Solubility_Workflow dmso_stock 1. Prepare Serial Dilutions in 100% DMSO add_buffer 2. Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) dmso_stock->add_buffer incubate 3. Short Incubation (1-2h @ 25°C) add_buffer->incubate measure 4. Measure Turbidity (Nephelometry or Absorbance) incubate->measure analyze 5. Identify Precipitation Point measure->analyze result Result: Kinetic Solubility (µM) analyze->result

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The successful progression of a small molecule through the drug discovery pipeline is critically dependent on a robust understanding of its physicochemical properties. For 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, while its molecular weight is a fixed parameter, its aqueous solubility is a dynamic property that must be experimentally determined. By employing the gold-standard shake-flask method for thermodynamic solubility and the high-throughput turbidimetric assay for kinetic solubility, research teams can generate the high-quality data necessary to make informed decisions, mitigate risks associated with poor solubility, and ultimately enhance the probability of project success. Always consult Material Safety Data Sheets for appropriate handling and personal protective equipment recommendations.[1][6]

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]

  • ADME Solubility Assay - BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro-Sundia. [Link]

  • Determination of Thermodynamic Solubility - Bio-protocol. (2018). Bio-protocol. [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Domainex. [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Domainex. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). SciSpace. [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025). protocols.io. [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). PCBIS. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals. Executive Summary & Chemical Context Pyridine ethers featuring pendant secondary amines are privileged structural motifs in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.

Executive Summary & Chemical Context

Pyridine ethers featuring pendant secondary amines are privileged structural motifs in medicinal chemistry. They are frequently utilized as foundational scaffolds in the development of kinase inhibitors, GPCR-targeting therapeutics, and antimalarial agents. The compound 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1) is a highly versatile bifunctional building block. It features a secondary amine ready for subsequent functionalization (e.g., amidation, reductive amination) and a C4-chloride on the pyridine ring primed for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

This guide details a robust, two-step regioselective synthesis route designed to maximize chemoselectivity and yield while minimizing isomeric byproducts.

Strategic Retrosynthetic Design (The "Why")

In the design of this synthetic route, chemoselectivity and regioselectivity are the paramount considerations.

  • Electrophile Selection (Regioselectivity): The target molecule requires the formation of a C-O bond at the 2-position of a 4-chloropyridine ring. While 2,4-dichloropyridine is a cheaper starting material, it often yields a mixture of C2 and C4 substituted isomers. By strategically selecting 2-fluoro-4-chloropyridine , we exploit the orthogonal reactivity of halogens in nucleophilic aromatic substitution (SNAr). Fluorine is highly electronegative, which severely depletes electron density at the C2 carbon and significantly stabilizes the transient anionic Meisenheimer complex[1]. Consequently, the alkoxide nucleophile exclusively displaces the fluoride, leaving the C4-chloride untouched[1].

  • Nucleophile Protection (Chemoselectivity): To prevent the secondary amine of the propanolamine chain from acting as a competing nucleophile (which would lead to unwanted N-arylation), it is masked with a tert-butyloxycarbonyl (Boc) protecting group.

  • Base Selection: The use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) ensures irreversible, quantitative deprotonation of the primary alcohol. This generates a hard alkoxide nucleophile that rapidly attacks the fluorinated position at mild temperatures[2].

Synthesis Workflow Visualization

SynthesisRoute SM1 2-Fluoro-4-chloropyridine Cond1 NaH, DMF 0 °C to 30 °C, 3h SM1->Cond1 SM2 N-Boc-N-methyl-3-aminopropan-1-ol SM2->Cond1 Int1 tert-Butyl (3-((4-chloropyridin-2-yl)oxy) propyl)(methyl)carbamate Cond1->Int1 SNAr O-Arylation Cond2 1. TFA, DCM, 25 °C 2. NaOH (aq) Workup Int1->Cond2 Prod 3-((4-Chloropyridin-2-yl)oxy)- N-methylpropan-1-amine Cond2->Prod Boc Deprotection

Fig 1: Regioselective synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine.

Comparative Reaction Parameters

The following table summarizes the quantitative stoichiometry, conditions, and in-process controls (IPCs) for a standard 10 mmol scale synthesis.

ParameterStep 1: SNAr O-ArylationStep 2: Boc Deprotection
Primary Substrate 2-Fluoro-4-chloropyridine (1.0 eq, 10 mmol)Step 1 Intermediate (1.0 eq, 10 mmol)
Reagent / Nucleophile N-Boc-N-methyl-3-aminopropan-1-ol (1.1 eq)Trifluoroacetic Acid [TFA] (~20 eq)
Base / Catalyst Sodium Hydride [NaH, 60% in oil] (1.5 eq)None (Acid-mediated cleavage)
Solvent System Anhydrous DMF (0.2 M)DCM : TFA (4:1 v/v)
Temperature Profile 0 °C (30 min) → 30 °C (3 hours)0 °C (addition) → 25 °C (1.5 hours)
In-Process Control TLC (Hexanes/EtOAc 3:1), UV visualizationTLC (DCM/MeOH 9:1 + 1% NH₄OH)
Expected Yield 85 – 90% (Purified)90 – 95% (Free Base)

Self-Validating Experimental Protocols (The "How")

Protocol 1: Synthesis of tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)(methyl)carbamate

This step establishes the core ether linkage via SNAr.

Preparation & Setup:

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen.

  • Suspend NaH (60% dispersion in mineral oil, 600 mg, 15.0 mmol) in anhydrous DMF (25 mL) and cool the mixture to 0 °C using an ice-water bath.

Reaction Execution: 3. Dissolve tert-butyl (3-hydroxypropyl)(methyl)carbamate (2.08 g, 11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 10 minutes. 4. Stir the reaction mixture at 0 °C for 30 minutes. Self-Validation: The evolution of hydrogen gas (bubbling) confirms active alkoxide formation. Wait until bubbling ceases. 5. Add 2-fluoro-4-chloropyridine (1.31 g, 10.0 mmol) dropwise via syringe. 6. Remove the ice bath, allow the reaction to warm to 30 °C, and stir for 3 hours[2]. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The halopyridine starting material is highly UV-active; its disappearance coupled with the appearance of a new, lower-Rf UV-active spot confirms conversion.

Workup & Purification: 7. Quench the reaction carefully by adding crushed ice (10 g) followed by water (50 mL). 8. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL). 9. Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF is highly soluble in EtOAc. The lithium ions strongly coordinate with DMF, pulling it quantitatively into the aqueous phase and preventing contamination of the intermediate. 10. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Protocol 2: Synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

This step unmasks the secondary amine for downstream utility.

Preparation & Setup:

  • Dissolve the intermediate from Step 1 (3.01 g, 10.0 mmol) in anhydrous DCM (60 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

Reaction Execution: 3. Add Trifluoroacetic Acid (TFA, 15 mL) dropwise over 5 minutes. 4. Remove the ice bath and stir the reaction mixture at 25 °C for 1.5 hours[2]. Self-Validation: Observe the effervescence (isobutylene and CO₂ gas evolution), which provides immediate visual confirmation of active Boc deprotection.

Workup & Free-Basing: 5. Concentrate the reaction mixture under reduced pressure to remove DCM and the majority of excess TFA. 6. Redissolve the resulting viscous oil (the TFA salt of the product) in DCM (100 mL) and cool to 0 °C. 7. Critical Step: Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10. Causality: This neutralizes the TFA salt and liberates the free secondary amine, which is necessary if the compound is to be used immediately in coupling reactions. 8. Separate the layers and extract the aqueous phase with additional DCM (2 × 50 mL). 9. Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound as a free base. Self-Validation: A ninhydrin stain of the final product on a TLC plate will yield a bright pink/purple spot, confirming the presence of the unmasked secondary amine.

Analytical & Troubleshooting Insights

  • Issue: Low yield or incomplete conversion in Step 1.

    • Cause: Incomplete deprotonation of the alcohol or the use of wet DMF.

    • Solution: Ensure the NaH is fresh (mineral oil can be pre-washed with hexanes if precise stoichiometry is required) and allow the full 30 minutes for alkoxide formation before adding the electrophile.

  • Issue: NMR of the final product shows a large singlet at ~1.4 ppm.

    • Cause: Incomplete Boc deprotection.

    • Solution: Ensure the TFA concentration is high enough (at least 20% v/v in DCM) and extend the reaction time. Do not heat above 30 °C to avoid degradation of the ether linkage.

References

  • [1] Preparative-Scale Synthesis of Vedejs Chiral DMAP Catalysts. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model. Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

Application

Using 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine as a pharmaceutical building block

Application Note: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine as a Bifunctional Scaffold in Targeted Therapeutics Executive Summary In modern drug discovery, the design of targeted therapeutics—ranging from smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine as a Bifunctional Scaffold in Targeted Therapeutics

Executive Summary

In modern drug discovery, the design of targeted therapeutics—ranging from small-molecule kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)—relies heavily on versatile, bifunctional building blocks. 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1) is a highly privileged scaffold that offers two orthogonal vectors for functionalization: a C4-chloropyridine moiety primed for transition-metal-catalyzed cross-coupling, and a secondary aliphatic amine ideal for alkylation or acylation.

This application note provides a comprehensive guide for researchers utilizing this scaffold. By detailing the physicochemical rationale and providing self-validating experimental protocols, this document bridges the gap between theoretical synthetic planning and benchtop execution.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic reactivity of this molecule is critical for designing successful synthetic routes. The compound features a 3-carbon alkoxy linker that provides conformational flexibility, which is a classic pharmacophore motif for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs).

Table 1: Quantitative Data and Reactivity Profile

Property / FeatureData / DescriptionSynthetic Implication
Chemical Formula C9H13ClN2ODefines mass-to-charge (m/z ~200.66) for LC-MS tracking.
CAS Registry Number 1346708-21-1[1]Unique identifier for procurement and database indexing.
C4-Chlorine (Electrophile) Moderately activated by the pyridine nitrogen.Susceptible to Nucleophilic Aromatic Substitution (SNAr) at high temperatures, but optimally suited for Palladium-catalyzed Buchwald-Hartwig amination under mild conditions.
Secondary Amine (Nucleophile) N-methylpropanamine tail.Highly nucleophilic. Crucial Insight: Must be transiently protected (e.g., N-Boc) to prevent catalyst poisoning or auto-polymerization during Pd-catalyzed cross-coupling at the C4 position.
Ether Linkage 2-oxypyridine motif.Stable under standard basic and reductive conditions; susceptible to cleavage only under strong Lewis acidic conditions (e.g., BBr3).

Mechanistic Workflows: The "Why" and "How"

To maximize the utility of this building block, researchers typically employ a divergent synthetic strategy.

Pathway A: Core Modification via Buchwald-Hartwig Amination

The C4-chlorine atom is a prime target for installing anilines or other heterocycles to build kinase inhibitor cores. While SNAr is possible, it often requires harsh conditions (e.g., >120°C, strong bases) that can degrade the alkoxy linker. The Buchwald-Hartwig cross-coupling is the superior choice [2]. By utilizing a bulky, electron-rich phosphine ligand like BrettPhos and a weak base ( Cs2​CO3​ ), the reaction proceeds under mild conditions, preventing the over-arylation of the incoming amine and tolerating sensitive functional groups. Note: The intrinsic secondary amine of the scaffold must be Boc-protected prior to this step.

Pathway B: Linker Attachment via Reductive Amination

When the pyridine core is intended to bind a target protein, the secondary amine serves as the perfect attachment point for a linker (e.g., PEG chains for PROTACs). Reductive amination utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , STAB) is the gold standard here [3]. STAB is highly selective; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, allowing it to rapidly reduce the transiently formed iminium ion without reducing the starting aldehyde.

Workflow SM 3-((4-Chloropyridin-2-yl)oxy) -N-methylpropan-1-amine PathA Path A: Core Modification SM->PathA PathB Path B: Linker Attachment SM->PathB Boc 1. N-Boc Protection PathA->Boc BHA 2. Buchwald-Hartwig Cross-Coupling Boc->BHA Kinase Kinase Inhibitor Scaffold BHA->Kinase RedAm 1. Reductive Amination (NaBH(OAc)3) PathB->RedAm PROTAC PROTAC / GPCR Ligand RedAm->PROTAC

Divergent synthetic workflow for functionalizing the bifunctional chloropyridine scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at each step.

Protocol 1: N-Boc Protection and Buchwald-Hartwig Amination (Pathway A)

Step 1.1: N-Boc Protection

  • Dissolve 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (1.0 eq) in Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Dropwise add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq). Stir at room temperature for 2 hours.

  • IPC Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (ninhydrin active, stays near baseline) should convert to a high-Rf, UV-active spot.

  • Wash with 0.1 M HCl, dry over Na2​SO4​ , and concentrate to yield the N-Boc protected intermediate.

Step 1.2: Palladium-Catalyzed Cross-Coupling [2]

  • In an oven-dried Schlenk tube, combine the N-Boc protected intermediate (1.0 eq), an exogenous aniline derivative (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Add Pd2​(dba)3​ (0.02 eq) and BrettPhos ligand (0.04 eq).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add anhydrous tert-Butanol (t-BuOH) or Toluene to achieve a 0.1 M concentration. Seal and heat at 100°C for 12 hours.

  • IPC Validation: Analyze via LC-MS. Look for the disappearance of the protected starting material (m/z ~301) and the emergence of the product mass. The absence of des-chloro side products validates ligand efficiency.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Protocol 2: Reductive Amination for Linker Attachment (Pathway B)

This protocol is optimized for attaching an aldehyde-functionalized PEG linker to the secondary amine [3].

  • Dissolve 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (1.0 eq) and the target Aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Causality Check: Do not use Methanol. STAB is sensitive to protic solvents over extended periods, and DCE provides optimal solubility for the transient iminium ion.

  • Add Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in small portions to manage mild effervescence. Stir for 4-12 hours at room temperature.

  • IPC Validation: Monitor via LC-MS. The secondary amine starting material should be fully consumed. TLC (DCM:MeOH 9:1) will show a new spot that is UV-active but exhibits an altered (typically weaker) ninhydrin staining profile compared to the secondary amine.

  • Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate.

Mechanism Amine Secondary Amine (Scaffold) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (Linker) Aldehyde->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium -H2O Product Tertiary Amine Product Iminium->Product NaBH(OAc)3

Mechanism of reductive amination for selective N-alkylation using STAB.

References

  • The Journal of Organic Chemistry (ACS Publications) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures URL:[Link]

Method

Application Note: Elucidating the Gas-Phase Fragmentation of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine using Tandem Mass Spectrometry

Introduction 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry and materials science due to its unique combination of a halogenated pyridine ring, an ether linkage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry and materials science due to its unique combination of a halogenated pyridine ring, an ether linkage, and an alkylamine side chain. Accurate structural characterization is paramount for its application and development. Mass spectrometry, particularly tandem MS (MS/MS), is a powerful analytical technique for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.[1]

When a molecule is ionized and subjected to collision-induced dissociation (CID), it breaks apart into smaller, charged fragments.[2] The pattern of these fragments is dictated by the molecule's chemical bonds and the relative stability of the resulting ions.[2] This application note details a robust ESI-MS/MS protocol and interprets the resulting fragmentation spectrum to propose the primary gas-phase fragmentation pathways of the title compound.

Experimental Protocol

Materials & Sample Preparation
  • Compound: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (Purity ≥98%)

  • Solvents: HPLC-grade acetonitrile (ACN) and water; Formic acid (FA, LC-MS grade).

  • Protocol:

    • Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1.0 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid is crucial to facilitate protonation of the analyte in the ESI source, forming the precursor ion [M+H]⁺.[3]

    • Vortex the working solution for 30 seconds to ensure homogeneity.

    • Directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

Instrumentation & MS Parameters
  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Full Scan and Product Ion Scan

The specific parameters used for the analysis are summarized in the table below. These settings were optimized to achieve stable ionization and representative fragmentation.

ParameterValueRationale
Ion Source
Capillary Voltage3.0 kVOptimized for efficient ionization of the analyte.
Cone Voltage30 VProvides initial energy to the ions; helps with desolvation and ion transmission.
Source Temperature150 °CFacilitates solvent evaporation without causing thermal degradation of the analyte.
Desolvation Temperature350 °CEnsures complete desolvation of the ions entering the mass analyzer.
Cone Gas Flow50 L/Hr (Nitrogen)Aids in desolvation and prevents solvent clusters from entering the vacuum system.
Desolvation Gas Flow600 L/Hr (Nitrogen)High flow of heated gas to efficiently remove solvent from the ESI plume.
MS/MS Analysis
Precursor Ion (m/z)216.1 (C₉H₁₅ClN₂O⁺)The calculated m/z for the protonated molecule [M+H]⁺.
Collision GasArgonInert gas used to induce fragmentation through collisions.
Collision Energy (CE)10-35 eV (Ramped)A range of energies is used to observe both low-energy (stable fragments) and high-energy fragmentations.
Mass Analyzer ResolutionUnit Resolution (0.7 Da FWHM)Standard setting for quadrupole instruments providing good sensitivity and specificity.

Results and Discussion: Fragmentation Pathway Analysis

The full scan ESI-MS spectrum revealed a prominent ion at m/z 216.1, corresponding to the protonated molecular ion [M+H]⁺ of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (calculated exact mass: 215.08). The subsequent product ion scan of m/z 216.1 yielded a rich fragmentation spectrum, with several key product ions that allow for the confident elucidation of its structure.

The primary fragmentation pathways are driven by the molecule's most labile bonds and the functional groups that can best stabilize a positive charge, namely the ether oxygen and the secondary amine nitrogen.[4][5]

Major Fragmentation Pathways

The most significant fragmentation routes observed are detailed below and illustrated in the fragmentation diagram (Figure 2).

Table 2: Key Product Ions and Proposed Structures

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/FormulaFragmentation Pathway Description
216.1129.087.14-Chloropyridin-2-ol (C₅H₅ClNO⁺)Cleavage of the C-O ether bond, with charge retention on the more stable aromatic pyridinol fragment.
216.1112.0104.14-Chloropyridine (C₅H₅ClN⁺)Cleavage of the ether bond followed by rearrangement and loss of the entire side chain.
216.158.1158.0N-methylpropan-1-amine iminium ion (C₃H₈N⁺)Alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for aliphatic amines.[4][6]
216.144.1172.0Methyl-iminium ion (CH₄N⁺)Cleavage of the C-C bond beta to the nitrogen, resulting in the loss of the propyl-ether-chloropyridine moiety.
129.093.036.0Pyridin-2-ol (C₅H₅NO⁺)Loss of HCl from the chloropyridinol fragment, a common fragmentation for chlorinated aromatic compounds.
Mechanistic Interpretation
  • Ether Bond Cleavage (→ m/z 129.0): The most prominent fragmentation pathway involves the cleavage of the alkyl C-O ether bond. This is a common fragmentation route for aryl ethers.[5] The positive charge is preferentially retained by the aromatic portion of the molecule, forming a stable 4-chloropyridin-2-ol cation at m/z 129.0. This fragment can further lose a molecule of HCl to produce the ion at m/z 93.0.

  • Alpha-Cleavage at Nitrogen (→ m/z 58.1 & 44.1): Alpha-cleavage is the dominant fragmentation mechanism for aliphatic amines.[4][6] Cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion.[6]

    • Cleavage between the first and second carbon of the propyl chain leads to the formation of the N-methylpropan-1-iminium ion at m/z 58.1.

    • Cleavage between the nitrogen and the propyl chain's first carbon yields the methyl-iminium ion at m/z 44.1. This is a highly characteristic fragment for N-methyl amines.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A 1.0 µg/mL Analyte in 50:50 ACN:H2O + 0.1% FA B Direct Infusion (10 µL/min) A->B C ESI+ Source B->C D Full Scan (Identify [M+H]⁺) C->D E Product Ion Scan (Precursor m/z 216.1) D->E F Data Analysis E->F

Figure 1: General workflow for MS/MS analysis.

Proposed Fragmentation Pathway

G parent [M+H]⁺ 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine m/z = 216.1 frag1 4-Chloropyridin-2-ol m/z = 129.0 parent->frag1  -C₃H₈N (Ether Cleavage) frag2 N-methylpropan-1-iminium m/z = 58.1 parent->frag2  -C₆H₅ClNO (Alpha Cleavage) frag3 Methyl-iminium m/z = 44.1 parent->frag3  -C₈H₈ClNO (Beta Cleavage) frag4 Pyridin-2-ol m/z = 93.0 frag1->frag4  -HCl

Figure 2: Proposed CID fragmentation pathways.

Conclusion

The fragmentation pattern of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine under ESI-MS/MS conditions is predictable and provides clear structural information. The primary cleavages occur at the C-O ether bond and via alpha-cleavage adjacent to the amine nitrogen, producing characteristic ions at m/z 129.0, 58.1, and 44.1. These fragments serve as reliable markers for the identification and structural confirmation of this compound and related analogues in complex matrices. The detailed protocol and fragmentation map provided herein can be readily adopted by analytical laboratories for routine analysis and research applications.

References

  • de Souza, G.G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. National Center for Biotechnology Information. Available at: [Link]

  • Knothe, G., et al. (2014). Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid. ResearchGate. Available at: [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link]

  • Quirke, J. M. E., et al. (1999). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. Available at: [Link]

  • Kang, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Welcome to the Technical Support Center. The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine presents two distinct chemical challenges: chemoselectivity (differentiating the reactivity of the amine vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine presents two distinct chemical challenges: chemoselectivity (differentiating the reactivity of the amine vs. the alcohol) and regioselectivity (forcing nucleophilic attack at the inherently less reactive C2 position of 2,4-dichloropyridine).

This guide is designed for drug development professionals and synthetic chemists, providing causality-driven troubleshooting, quantitative optimization data, and self-validating experimental protocols.

Mechanistic Workflow

To successfully synthesize this molecule, the secondary amine must first be masked to prevent competitive N-alkylation. Subsequently, the regioselectivity of the Nucleophilic Aromatic Substitution (SNAr) must be carefully controlled using coordination chemistry.

SynthesisWorkflow SM1 3-(methylamino)propan-1-ol + Boc2O Step1 Step 1: N-Protection Chemoselectivity Control SM1->Step1 Int1 Boc-amino alcohol (Protected Nucleophile) Step1->Int1 Step2 Step 2: Directed SNAr Regioselectivity Control (C2) Int1->Step2 SM2 2,4-Dichloropyridine + NaH (Base) SM2->Step2 Int2 C2-Alkoxylated Intermediate (Boc-Protected) Step2->Int2 Step3 Step 3: Deprotection 4M HCl in Dioxane Int2->Step3 Product 3-((4-Chloropyridin-2-yl)oxy) -N-methylpropan-1-amine Step3->Product

Workflow for the regioselective synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine.

Troubleshooting & FAQs

Q1: Why am I observing complex mixtures of N-alkylated and polymeric byproducts instead of the desired O-alkylated ether? A (Chemoselectivity): You are likely attempting the SNAr reaction without protecting the amine. The secondary amine (N-methyl) in 3-(methylamino)propan-1-ol is kinetically far more nucleophilic than the primary alcohol. If left unprotected, the amine will violently attack the 2,4-dichloropyridine, leading to N-alkylation and subsequent polymerization. Boc-protection of the amine is mandatory prior to the SNAr step.

Q2: My SNAr reaction yields mostly the 4-substituted isomer (3-((2-chloropyridin-4-yl)oxy)...). How do I force C2 selectivity? A (Regioselectivity): This is the most common point of failure. As demonstrated by Frontier Molecular Orbital (FMO) analysis, the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine is localized at the C4 position. This makes C4 the electronically favored site for nucleophilic attack, while the C2 position corresponds to the higher-energy LUMO+1[1].

To override this innate electronic preference, you must exploit Coordination-Directed SNAr . By utilizing a hard cation (such as Na⁺ from NaH) in a non-polar or weakly coordinating solvent (like THF or Toluene), the sodium ion chelates the pyridine nitrogen. This pre-organization directs the tethered alkoxide nucleophile specifically to the adjacent C2 position, overriding the electronic preference for C4[2].

Q3: I used NaH, but my yield of the C2 isomer dropped significantly when I switched my solvent from THF to DMF. Why? A (Solvent Effects): Highly polar aprotic solvents like DMF heavily solvate the Na⁺ cation. This solvation breaks the critical chelation effect between the sodium ion and the pyridine nitrogen. Without this directing effect, the reaction reverts to thermodynamic/electronic control, heavily favoring attack at the C4 position[2]. Always use THF or Toluene for this specific transformation.

Q4: How do I prevent over-substitution (formation of the 2,4-bis(oxy) byproduct)? A (Stoichiometry & Kinetics): The first substitution at C2 increases the electron density of the pyridine ring, making the second substitution at C4 slower but still possible. To prevent over-substitution, strictly limit the alkoxide to 1.05 equivalents and maintain the reaction temperature between 0 °C and 25 °C. Do not heat the reaction to reflux.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting regioselectivity, demonstrating why specific bases and solvents are required.

BaseSolventTemperaturePrimary MechanismC2:C4 Regio-RatioOverall Yield
NaH THF 0 °C to RT Chelation-directed > 10:1 78%
KOtBuToluene0 °CStrong Chelation> 15:182%
NaHDMFRTSolvated Cation (Mixed)1:235%
K₂CO₃DMF80 °CElectronic Control1:815% (C2)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, each step below includes an integrated validation checkpoint.

Step 1: N-Boc Protection (Chemoselectivity Control)
  • Dissolve 3-(methylamino)propan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (1.2 eq) and cool the flask to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat it. The starting secondary amine will appear as a dark purple spot. The reaction is complete when the purple spot completely disappears, confirming full conversion to the non-ninhydrin-reactive carbamate.

Step 2: Regioselective SNAr (Coordination-Directed O-Alkylation)
  • Dissolve the Boc-protected amino alcohol (1.05 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Add 2,4-dichloropyridine (1.0 eq) dropwise as a concentrated solution in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in Methanol and analyze via LC-MS. Look for the product mass [M+H]+=301.1 . The C2-isomer typically exhibits a distinct retention time compared to the C4-isomer on reverse-phase HPLC. A ratio of >10:1 (C2:C4) validates successful chelation control.

Step 3: Deprotection
  • Dissolve the purified intermediate from Step 2 in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. (Note: Avoid aqueous acids like HBr/AcOH, which risk cleaving the newly formed ether linkage).

  • Concentrate under reduced pressure to yield the hydrochloride salt of the final product.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (in D₂O or DMSO-d₆). The complete disappearance of the intense 9-proton singlet at ~1.40 ppm (the tert-butyl group) confirms quantitative deprotection without the need for destructive mass spectrometry.

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Regioselective Addition of Mesitol to a 2,4-Dichloropyridine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Troubleshooting impurities in 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine crystallization

Welcome to the technical support resource for the purification of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this critical intermediate in high purity. The following content provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a direct question-and-answer format. Each answer provides a causal analysis and actionable solutions.

Question 1: My final crystals have a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Answer:

Discoloration is a common issue when working with pyridine derivatives and is typically indicative of specific impurities. The color often arises from high-molecular-weight byproducts or degradation products that are present in small quantities but are highly chromophoric.

Probable Causes:

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[1][2] These N-oxides are often colored and can be formed during synthesis or storage, especially if exposed to oxidizing agents or air at elevated temperatures.[3][4]

  • Degradation of 4-Chloropyridine: The starting material, 4-chloropyridine, can undergo polymerization or hydrolysis, especially under heat or in the presence of water, leading to colored impurities such as N-(4′-pyridyl)-4-pyridone.[5][6]

  • Reaction Byproducts: Minor side reactions during the synthesis can lead to complex, colored impurities that co-crystallize with the product.

Step-by-Step Solutions:

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[7][8]

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[7]

    • Gently reheat the solution to boiling for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface.[8][9]

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Solvent System Optimization: Sometimes a different solvent system can leave the colored impurities behind in the mother liquor. Pyridine derivatives are polar and often require polar solvents.[10] Experiment with a mixed-solvent system where the compound has high solubility in one solvent ("good" solvent) and low solubility in another ("poor" solvent).[10][11]

  • pH Adjustment (for Salt Formation): If the impurity is basic (like many pyridine derivatives), you can try to acidify the solution slightly. This may alter the solubility of the impurity differently than your target compound, potentially keeping it in the mother liquor. However, be cautious as amines can also form salts.[12]

Question 2: The product is "oiling out" as a liquid instead of forming solid crystals upon cooling. What should I do?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[13] This is detrimental to purification because impurities tend to be more soluble in the oil than in the solvent, leading to impure, oily droplets solidifying into an amorphous mass rather than pure crystals.

Probable Causes:

  • High Impurity Load: A significant amount of impurity can depress the melting point of the mixture, causing it to oil out.

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing a hot flask directly into an ice bath, does not give the molecules time to orient themselves into a crystal lattice.

  • Supersaturation: The solution may be too concentrated, causing the compound to crash out of solution too rapidly.[10]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

Step-by-Step Solutions:

  • Reheat and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the supersaturation level.[13] Then, allow the solution to cool much more slowly.

  • Ensure Slow Cooling: Let the solution cool to room temperature on a benchtop, perhaps insulated with a beaker of warm water or towels, before moving it to a colder environment like an ice bath. Slow cooling is critical for forming high-quality crystals.[14]

  • Induce Crystallization at a Higher Temperature:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments provide a nucleation site for crystal growth.[10][13]

    • Seeding: If you have a pure crystal of the product, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.[10]

  • Change the Solvent: If the problem persists, the solvent may be the issue. Choose a solvent with a lower boiling point or switch to a mixed-solvent system where the product's solubility is lower at elevated temperatures.

Question 3: My final yield after crystallization is very low. How can I improve it?

Answer:

A low yield is a frustrating but common problem in crystallization. It often points to procedural errors where the product is inadvertently lost.[13]

Probable Causes:

  • Using Too Much Solvent: This is the most frequent cause of low yield.[10] Your compound remains dissolved in the mother liquor even after cooling because the solution is not sufficiently saturated.

  • Premature Crystallization: The product crystallizes in the funnel stem or on the filter paper during hot gravity filtration.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystallization to complete.

  • Excessive Washing: Washing the collected crystals with too much or with warm solvent will dissolve some of the product.

Step-by-Step Solutions:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a solution that is saturated at the solvent's boiling point. Add the hot solvent in small portions to the crude material, with heating and stirring, until it just dissolves.

  • Pre-heat Your Filtration Apparatus: To prevent premature crystallization during hot filtration, use a stemless funnel and keep the receiving flask on the hot plate so that hot solvent vapors keep the funnel warm.[7]

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solute.[14]

  • Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor by evaporating a small sample. If a large amount of residue remains, your product is still in solution. You can try to recover it by boiling off some of the solvent and re-cooling.[13]

  • Wash Crystals with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of fresh, ice-cold solvent to remove adhered mother liquor without dissolving the product itself.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical impurities I should be looking for in my crude 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine?

A1: Impurities can originate from starting materials, by-products, or degradation.[15][16]

  • Starting Materials: Unreacted 2,4-dichloropyridine or 3-(methylamino)-1-propanol.

  • By-products: Positional isomers if the substitution reaction is not perfectly regioselective. Dimerization or polymerization of the chloropyridine starting material can also occur.[6]

  • Degradation Products:

    • Hydrolysis Product: 4-Chloro-2-hydroxypyridine, formed if water is present. The C-Cl bond in chloropyridines can undergo hydrolysis.[5]

    • N-Oxide: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine-N-oxide, from oxidation of the pyridine nitrogen.[1]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • "Like Dissolves Like": Your compound is a polar amine with a pyridine ring. Therefore, polar solvents are a good starting point.[10]

  • Small-Scale Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) at room temperature and then with heating.[10]

  • Consider a Two-Solvent System: If no single solvent is ideal, use a miscible solvent pair.[10][11] Dissolve the compound in a minimum of hot "good" solvent (e.g., ethanol or acetone) and add the "poor" anti-solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.

Q3: What analytical techniques are best for identifying and quantifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[16][17]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) coupled with a UV or Mass Spectrometry (MS) detector is standard.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.[16][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities if they can be isolated or are present in sufficient quantity.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace elemental or inorganic impurities, often from catalysts or manufacturing equipment.[16][17]

Visualizations & Data
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G cluster_issues Identify Primary Issue start Crude Product Crystallization check_purity Analyze Purity & Appearance start->check_purity is_colored Discolored Crystals? check_purity->is_colored Impure success High Purity Product check_purity->success Pure oils_out Oiling Out? is_colored->oils_out No charcoal Treat with Activated Charcoal & Hot Filter is_colored->charcoal Yes low_yield Low Yield? oils_out->low_yield No slow_cool Reheat, Add More Solvent, Cool Slowly, Seed/Scratch oils_out->slow_cool Yes min_solvent Re-crystallize with Minimum Hot Solvent low_yield->min_solvent Yes recheck Re-analyze Purity charcoal->recheck slow_cool->recheck min_solvent->recheck recheck->success Purity OK failure Consult Further: - Change Solvent System - Chromatographic Purification recheck->failure Purity Not OK

Caption: Decision tree for troubleshooting crystallization problems.

Potential Impurity Formation Pathways

This diagram illustrates the main synthetic route and potential side reactions leading to common impurities.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities sm1 2,4-Dichloropyridine main_product 3-((4-Chloropyridin-2-yl)oxy)- N-methylpropan-1-amine sm1->main_product Main Reaction (SNAr) imp3 Hydrolysis Product (4-Chloro-2-hydroxypyridine) sm1->imp3 H2O/Heat imp4 Polymerization Products sm1->imp4 Self-reaction sm2 3-(Methylamino)-1-propanol sm2->main_product Main Reaction (SNAr) imp1 Unreacted Starting Materials main_product->imp1 Incomplete Reaction imp2 N-Oxide Product (Oxidation) main_product->imp2 Air/Heat

Caption: Synthetic pathways to product and key impurities.

Data Tables

Table 1: Solvent Selection Guide for Crystallization

SolventPolarityBoiling Point (°C)Use Case / Comments
IsopropanolPolar Protic82.6Good starting point for single-solvent crystallization.
EthanolPolar Protic78.4Often shows high solubility; may be better as the "good" solvent in a mixed pair.[20][21]
AcetonitrilePolar Aprotic81.6Can offer different selectivity compared to alcohols.
Ethyl AcetateMid-Polarity77.1Common "good" solvent, often paired with hexane/heptane.[11]
TolueneNon-Polar110.6Less likely to be a good single solvent but can be used as an anti-solvent or for specific impurities.
Hexane/HeptaneNon-Polar~69 / ~98Excellent anti-solvents ("poor" solvents) to use with more polar solvents.[11]
WaterVery Polar100.0Can be used as an anti-solvent with alcohols if the compound is not overly water-soluble.[10]

Table 2: Common Impurity Profile and Analysis

Impurity NamePotential SourceRecommended Analytical Method
2,4-DichloropyridineUnreacted starting materialGC-MS, HPLC-UV/MS
3-(Methylamino)-1-propanolUnreacted starting materialGC-MS (after derivatization), HPLC with appropriate detector
Pyridine-N-Oxide DerivativeOxidation of productHPLC-MS, NMR[1]
4-Chloro-2-hydroxypyridineHydrolysis of starting materialHPLC-UV/MS[5]
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place 10.0 g of crude product into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of isopropanol and begin heating on a hot plate with stirring.

  • Achieve Saturation: Add more hot isopropanol in small portions until the solid just dissolves completely. Record the total volume of solvent used.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, wait 30 seconds, and add ~0.2 g of activated charcoal. Return to heat and stir gently at a boil for 5 minutes.[9]

  • Hot Gravity Filtration: Set up a gravity filtration apparatus with a short-stem or stemless funnel and fluted filter paper. Pre-heat the apparatus by pouring some boiling solvent through it. Filter the hot solution into a clean, warm Erlenmeyer flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions of ice-cold isopropanol.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the absolute minimum amount of hot ethyl acetate required for full dissolution.[11]

  • Anti-Solvent Addition: While stirring the hot solution, add hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation and Drying: Follow steps 6-9 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as your final solution) for the washing step.

References
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach - Select Science. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • recrystallization.pdf. (n.d.).
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times.
  • Wibaut, J. P., & Broekman, F. W. (n.d.). The reaction of 4-chloropyridine with some amines. ResearchGate.
  • The polymerisation of 4-chloropyridine - ResearchGate. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Understanding the role of solvents and additives on the crystal morphology of 2,6-bis(picrylamino)-3,5-dinitropyridine | Request PDF - ResearchGate. (n.d.).
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (n.d.).
  • Buy 3-((4-Methylpyridin-2-yl)oxy)propan-1-amine (EVT-13730284) - EvitaChem. (n.d.).
  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (n.d.).
  • Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF - ResearchGate. (n.d.).
  • Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[17]arene Host–Guest System - ACS Publications. (2021, January 25). Retrieved from vertexaisearch.cloud.google.com

  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (n.d.).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (2012, February 21).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1).
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (2018, January 10).
  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7).
  • Catalytic Enantioselective Pyridine N-Oxidation - PMC - NIH. (n.d.).
  • What is Pyridine N Oxide Preparation: A simple guide - Echemi. (2022, September 23).
  • EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents. (n.d.).
  • 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine - CymitQuimica. (n.d.).
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (2022, December 25).
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010, June 8).
  • Process for producing aminophenols - European Patent Office - EP 0224625 A1 - Googleapis.com. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).
  • Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the - PubMed. (2006, December 28).
  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate (Chlorphenamine Impurity) (Standard) - MedchemExpress.com. (n.d.).
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021, January 13).
  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. (n.d.).
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.).
  • Crystal structure of N-(2-(2-oxoindolin-4-yl)ethyl)- N-propylpropan-1-aminium tetraphenylborate, - ResearchGate. (n.d.).
  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. (n.d.).
  • Solubility Data Resource - TOKU-E. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical and operation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical and operational hurdles associated with the scale-up of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (CAS: 1346708-21-1).

This portal synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your scale-up campaigns are high-yielding, safe, and highly reproducible.

Part 1: Mechanistic Pathway & Workflow Design

The synthesis of this target molecule relies on a Nucleophilic Aromatic Substitution (SNAr) between a pyridine electrophile and an amino-alcohol nucleophile. The fundamental challenge lies in regioselectivity and chemoselectivity .

If you attempt to react 2,4-dichloropyridine directly with 3-(methylamino)propan-1-ol, the reaction will fail on two fronts:

  • Chemoselectivity: The secondary amine will outcompete the alcohol, leading to N-arylation rather than the desired O-arylation.

  • Regioselectivity: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient of 2,4-dichloropyridine is largest at the C4 position. Consequently, SNAr attack by alkoxides inherently favors the C4-chlorine, yielding the undesired 4-alkoxy-2-chloropyridine isomer .

To engineer a successful scale-up route, we must mask the amine via Boc-protection and manipulate the electrophile's leaving group dynamics by swapping 2,4-dichloropyridine for 4-chloro-2-fluoropyridine . Fluorine's extreme electronegativity hyper-stabilizes the Meisenheimer transition state at C2, completely overriding the innate C4 electronic bias and forcing >99% regioselectivity .

Workflow Step1 1. N-Protection (Boc2O) Step2 2. Alkoxide Formation (KOtBu, THF) Step1->Step2 Step3 3. SNAr Coupling (4-Chloro-2-fluoropyridine) Step2->Step3 Step4 4. Deprotection (HCl/EtOAc) Step3->Step4 Step5 5. Isolation (Target HCl Salt) Step4->Step5

Synthetic workflow for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine scale-up.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my SNAr reaction yielding a mixture of C2 and C4 substituted isomers? A1: If you are using 2,4-dichloropyridine, the C4 position is inherently more reactive towards alkoxides due to orbital symmetry effects . The Fix: You have two options. The most scalable solution is to switch your starting material to 4-chloro-2-fluoropyridine . The C-F bond is vastly more activated for SNAr than the C-Cl bond, ensuring exclusive C2 attack. Alternatively, if you must use 2,4-dichloropyridine, you must employ a Copper(I) catalyst (Ullmann-type coupling) which coordinates to the pyridine nitrogen and directs the alkoxide to the adjacent C2 position .

Q2: My 3-(methylamino)propan-1-ol is reacting at the nitrogen, forming an amine-linked byproduct. How do I prevent this? A2: Secondary amines are potent nucleophiles. Even when using a base to generate the alkoxide, the amine will competitively attack the electrophile. The Fix: You must mask the amine using a tert-butyloxycarbonyl (Boc) protecting group prior to the SNAr step. The Boc group is sterically bulky and electronically deactivates the nitrogen, ensuring exclusive O-arylation.

Q3: We are scaling up to a 10 kg pilot batch. How can we avoid using Sodium Hydride (NaH) for the alkoxide formation? A3: NaH generates stoichiometric hydrogen gas, posing a severe flammability and foaming risk at scale. The Fix: Replace NaH with Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF). The pKa of the primary alcohol is ~16, while the conjugate acid of KOtBu is ~17. This slight pKa differential is sufficient to form the alkoxide in equilibrium. As the alkoxide is consumed in the irreversible SNAr step, Le Chatelier's principle drives the reaction to completion safely and homogeneously.

Regioselectivity Start Electrophile Selection DCP 2,4-Dichloropyridine Start->DCP Historical Route CFP 4-Chloro-2-fluoropyridine Start->CFP Optimized Route DCP_SNAr Standard SNAr (Alkoxide, THF) DCP->DCP_SNAr DCP_Cu Cu-Catalyzed (Ullmann-type) DCP->DCP_Cu Res3 Exclusive C2-Attack (>99% Yield) CFP->Res3 Standard SNAr Res1 Major: C4-Attack (Undesired) DCP_SNAr->Res1 Res2 Major: C2-Attack (Moderate Yield) DCP_Cu->Res2

Logic tree demonstrating electrophile selection for C2-regioselective SNAr.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between electrophile choice, catalytic conditions, and the resulting regioselectivity. Transitioning to the fluorinated electrophile eliminates the need for transition metals and drastically improves the isolated yield.

ElectrophileBase / CatalystSolventTemp (°C)C2:C4 RatioIsolated Yield
2,4-DichloropyridineNaH (1.2 eq)THF6515 : 8512%
2,4-DichloropyridineCs₂CO₃, CuI (10 mol%)Toluene11080 : 2065%
4-Chloro-2-fluoropyridine KOtBu (1.2 eq) THF 60 >99 : 1 92%

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are explicitly met.

Protocol A: N-Boc Protection of 3-(methylamino)propan-1-ol
  • Charge: Add 3-(methylamino)propan-1-ol (1.0 eq, 100 g) and Dichloromethane (DCM, 1.0 L) into a clean, dry 2 L reactor.

  • Base Addition: Add Triethylamine (Et₃N, 1.2 eq) and cool the jacket to 0 °C.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in 200 mL DCM and add dropwise over 45 minutes to manage the mild exotherm.

  • Stir: Warm the reactor to 20 °C and stir for 2 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 10% MeOH/DCM and stain with KMnO₄. Validation: The reaction is complete when the highly polar starting material spot (Rf ~0.1) is completely consumed, replaced by a single product spot (Rf ~0.6).

  • Workup: Wash the organic layer with 1M aqueous citric acid (2 x 300 mL) to remove unreacted amine, followed by brine (300 mL). Dry over Na₂SO₄ and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)(methyl)carbamate as a viscous oil.

Protocol B: Regioselective SNAr Coupling
  • Charge: Add tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.1 eq) and anhydrous THF (10 volumes) to a dry reactor under a Nitrogen atmosphere.

  • Alkoxide Formation: Cool to 0 °C. Portion-wise, add KOtBu (1.2 eq). Stir for 30 minutes. The solution will become slightly opaque as the alkoxide forms.

  • Electrophile Addition: Dropwise, add 4-chloro-2-fluoropyridine (1.0 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • IPC (Self-Validation): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (UV 254 nm). Validation: The reaction is validated for workup when the 4-chloro-2-fluoropyridine peak area is <1.0%.

  • Workup: Quench the reaction with water (5 volumes). Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry, and concentrate to afford the Boc-protected intermediate.

Protocol C: Deprotection and Salt Isolation
  • Charge: Dissolve the crude Boc-protected intermediate in Ethyl Acetate (8 volumes) at room temperature.

  • Deprotection: Slowly add 4M HCl in Dioxane (3.0 eq). Stir vigorously at 25 °C for 12 hours. A white precipitate will begin to form as the hydrochloride salt crashes out of the moderately polar solvent.

  • IPC (Self-Validation): Analyze the slurry via LC-MS. Validation: The mass of the Boc-protected intermediate (M+H = 301.1 m/z) must be entirely absent, replaced by the free base mass (M+H = 201.1 m/z).

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold Ethyl Acetate (2 volumes) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight, yielding pure 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine hydrochloride.

Part 5: References

  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Source: ChemRxiv URL: [Link]

  • Title: Regioselective Addition of Mesitol to a 2,4-Dichloropyridine. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Welcome to the Technical Support Center for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine . As a bifunctional building block containing both an electrophilic halopyridine and a nucleophilic secondary amine, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine . As a bifunctional building block containing both an electrophilic halopyridine and a nucleophilic secondary amine, this compound is notoriously prone to thermal degradation. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of this instability and implement field-proven protocols to prevent it.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my purified free base turn into a viscous, insoluble gum upon heating or prolonged storage at room temperature? A: Your sample is undergoing self-condensation via intermolecular Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen exerts a strong electron-withdrawing effect (both −I and −M effects), which severely depletes electron density at the 2- and 4-positions of the ring[1]. Because the 4-position is substituted with a good leaving group (chloride), it is highly activated for nucleophilic attack[2][3].

When thermal energy overcomes the activation barrier (typically >40°C for this motif), the secondary aliphatic amine (N-methyl) of one molecule attacks the 4-chloro position of an adjacent molecule. This forms a transient Meisenheimer ( σ ) complex, followed by the expulsion of a chloride ion[2]. Because every molecule contains both the nucleophile and the electrophile, this reaction rapidly propagates into an oligomeric or polymeric gum[4][5].

Q2: How can I safely store this compound for long-term use without degradation? A: You must eliminate the nucleophilicity of the secondary amine. The most reliable method is converting the free base into a stable salt, such as a hydrochloride (HCl) or methanesulfonate (mesylate) salt[6][7]. Protonating the amine ties up its lone pair of electrons, completely shutting down the SNAr pathway. Once converted to the HCl salt, the compound can be stored indefinitely at -20°C in a desiccator.

Q3: I need to use the free base in a heated cross-coupling reaction. How do I prevent it from polymerizing before it reacts with my target electrophile? A: If you must heat the free base, you have two options:

  • Kinetic Control (High Dilution): SNAr oligomerization is a bimolecular reaction. By running your reaction at high dilution (< 0.05 M), you drastically reduce the collision frequency between the amino-chloropyridine molecules, allowing your intended intra- or inter-molecular reaction to outcompete self-condensation.

  • Chemical Protection: Temporarily mask the secondary amine with a protecting group (e.g., Boc or Cbz) prior to the high-temperature step. This sterically and electronically deactivates the amine[8].

Part 2: Visualizing the Degradation and Stabilization Logic

To fully grasp the causality of the degradation and the logic behind our handling protocols, review the following mechanistic and workflow diagrams.

SNAr_Degradation M1 Free Base Monomer (Nucleophilic Amine + Electrophilic Pyridine) Heat Thermal Energy (>40°C) M1->Heat Intermediate Meisenheimer Complex (Transition State) Heat->Intermediate Intermolecular Attack Dimer Dimerization / Oligomerization (HCl byproduct) Intermediate->Dimer Cl- Leaving Group Expulsion Polymer Insoluble Gum (Irreversible Degradation) Dimer->Polymer Propagation

Caption: Mechanism of thermal degradation via intermolecular Nucleophilic Aromatic Substitution (SNAr).

Stabilization_Workflow Start Synthesized Free Base (Thermally Unstable) Choice Immediate Use? Start->Choice Protect Boc/Cbz Protection (Blocks Nucleophilicity) Choice->Protect Yes, but requires heating Salt HCl Salt Formation (Protonates Amine) Choice->Salt No, store for later Use Proceed to Reaction (High Dilution / Temp Control) Choice->Use Yes, ambient temp Protect->Use Store Long-Term Storage (-20°C, Desiccated) Salt->Store

Caption: Workflow for the stabilization and safe handling of the amino-chloropyridine derivative.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine under various conditions, demonstrating the critical need for salt formation or protection.

Compound StateStorage ConditionTemp (°C)Half-Life ( t1/2​ )Primary Degradant
Free Base (Neat) Ambient, Air25°C~48 HoursOligomeric SNAr products
Free Base (Neat) Heated60°C< 45 MinutesPolymeric gum
Free Base (0.05M in THF) Dilute Solution60°C~12 HoursDimeric species
HCl Salt (Solid) Desiccated25°C> 2 YearsNone detected
HCl Salt (Solid) Desiccated60°C> 6 MonthsNone detected
N-Boc Protected Neat60°C> 6 MonthsNone detected

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints (such as pH verification and solubility shifts) confirm that the thermodynamic state of the molecule has been successfully altered to prevent SNAr degradation.

Protocol A: Preparation of the Stable Hydrochloride (HCl) Salt

Purpose: To protonate the secondary amine, rendering it non-nucleophilic for long-term storage.

  • Dissolution: Dissolve 10.0 mmol of the freshly synthesized 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine free base in 20 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0–5°C. Causality: Cooling prevents any ambient thermal degradation during the exothermic salt-formation process.

  • Acidification: Dropwise, add 1.05 equivalents (10.5 mmol) of a 2.0 M solution of HCl in diethyl ether under vigorous stirring.

  • Validation Checkpoint 1 (Precipitation): A white to off-white precipitate should form immediately. The free base is soluble in ether, but the highly polar HCl salt is insoluble. If no precipitate forms, the ether may be wet; add anhydrous hexanes to induce crystallization.

  • Validation Checkpoint 2 (pH): Spot a drop of the supernatant on wet pH paper. It should read pH 2-3, confirming an excess of acid and complete protonation of the amine.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). Wash with 10 mL of cold, anhydrous ether.

  • Drying: Dry the solid under high vacuum at room temperature for 4 hours. Store in a tightly sealed amber vial at -20°C.

Protocol B: In-Situ Freebasing for Immediate Reaction Use

Purpose: To liberate the nucleophilic amine strictly at the moment it is needed, minimizing the window for thermal degradation.

  • Suspension: Suspend the required amount of the HCl salt (from Protocol A) in your chosen reaction solvent (e.g., anhydrous dichloromethane or THF) at 0°C.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA).

  • Validation Checkpoint (Solubility Shift): The cloudy suspension of the insoluble HCl salt will transition into a clear, homogeneous solution as the free base is liberated and dissolves into the organic solvent.

  • Immediate Execution: Do not isolate this free base. Immediately add your target electrophile to the reaction mixture. Maintain the temperature as low as kinetically viable for your specific cross-coupling or substitution reaction to outcompete self-condensation.

References

  • Explain and illustrate the mechanism of nucleophilic aromatic substitution (SNAr) of 2-chloropyridine by ammonia. Filo. Available at:[Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]

  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor. PMC. Available at: [Link]

  • Development of an Efficient and Practical Route for the Multi-kilogram Manufacture of Cyanopyridone AZ10527409 and Chloropyridine AZ10146848. Almac Group. Available at: [Link]

  • Process for preparation of alkyl methanesulfonate solution (CN102791680A). Google Patents.
  • Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. ACS Publications. Available at: [Link]

  • Synthesis of 3(2-haloethyl)aryltriazenes and study of their reactions in aqueous solution. Canadian Science Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine vs. Substituted Pyridine Derivatives: A Comparative Guide for Drug Discovery

The aryloxypropanamine scaffold is a privileged motif in medicinal chemistry, most notably recognized in monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and various kinase inhibitors. However, the tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

The aryloxypropanamine scaffold is a privileged motif in medicinal chemistry, most notably recognized in monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and various kinase inhibitors. However, the traditional phenyl or naphthyl rings often suffer from high lipophilicity, leading to off-target toxicity and poor metabolic stability.

Replacing the carbocyclic ring with a 2-alkoxypyridine system—specifically utilizing 3-((4-chloropyridin-2-yl)oxy)-N-methylpropan-1-amine —fundamentally alters the physicochemical and conformational landscape of the molecule. This guide provides an objective, data-driven comparison of this specific 4-chloro derivative against other substituted pyridines, detailing the causality behind its structural advantages and providing validated experimental protocols for its regioselective synthesis.

Structural & Physicochemical Profiling

The position of the chlorine atom on the pyridine ring dictates not only the steric volume presented to the target receptor but also the electronic properties of the pyridine nitrogen. The table below compares the 4-chloro scaffold against its positional isomers and its phenyl bioisostere.

Table 1: Physicochemical & Conformational Comparison
Compound ScaffoldEst. CLogPPyridine pKaConformational PreferencePrimary Advantage / Liability
4-Chloro-2-pyridinyloxy 2.1~3.8Syn-favoredAdvantage: Optimal vector for halogen bonding; maintains H-bond acceptor capacity.
5-Chloro-2-pyridinyloxy 2.2~3.2Syn-favoredLiability: Chlorine proximity severely reduces pyridine pKa, weakening salt-bridge networks.
6-Chloro-2-pyridinyloxy 2.3~2.9Sterically hinderedLiability: Ortho-steric clash disrupts water-mediated H-bonding at the pyridine nitrogen.
4-Chlorophenoxy (Phenyl) 3.4N/ASyn / Anti mixedLiability: High lipophilicity; high entropic penalty upon binding due to lack of conformational lock.
The Conformational "Lock" Phenomenon

As demonstrated by crystallographic database analyses [1], replacing a 2-alkoxyphenyl fragment with a 2-alkoxypyridine fragment abolishes the anti orientation. The dipole minimization between the ether oxygen and the pyridine nitrogen strongly enforces a syn conformation. If the target receptor prefers this geometry, the ligand experiences a reduced entropic penalty upon binding, yielding an approximate −0.4 kcal/mol gain in binding free energy.

Pharmacophore N1 4-Chloro Substituent (Halogen Bonding) Target Target Binding Pocket (Kinase / Transporter) N1->Target Hydrophobic interaction N2 Pyridine Nitrogen (H-Bond Acceptor) N2->Target Water-mediated H-bond N3 Ether Linkage (Dipole Alignment) N3->Target Conformational lock N4 N-Methylamine (Salt Bridge Donor) N4->Target Aspartate interaction

Pharmacophore interaction model of the 4-chloropyridin-2-yl scaffold within a target pocket.

Experimental Methodology: Regioselective Synthesis via SNAr

Synthesizing 3-((4-chloropyridin-2-yl)oxy)-N-methylpropan-1-amine requires strict regiocontrol. A common pitfall in drug discovery is attempting Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyridine . Because both the 2- and 4-positions are activated by the pyridine nitrogen, alkoxide attack yields an inseparable mixture of 2-alkoxy and 4-alkoxy regioisomers.

The Causal Solution: We utilize 4-chloro-2-fluoropyridine as the starting material [2]. Fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine due to its high electronegativity, which deeply stabilizes the transition state of the Meisenheimer complex. This ensures >99:1 regioselectivity for the 2-position, leaving the 4-chloro group completely intact.

Step-by-Step Protocol

Reagents:

  • 4-Chloro-2-fluoropyridine (1.0 equiv)

  • N-Boc-3-(methylamino)propan-1-ol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Alkoxide Generation: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add a solution of N-Boc-3-(methylamino)propan-1-ol in DMF. Rationale: Aliphatic alcohols are weak nucleophiles; quantitative deprotonation to the alkoxide is mandatory for SNAr on electron-deficient heterocycles.

  • Regioselective SNAr: After 30 minutes of stirring (until H₂ evolution ceases), add 4-chloro-2-fluoropyridine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours. Validation: Monitor the disappearance of the Boc-protected intermediate via LC-MS.

  • Free-Basing & Purification: Concentrate the mixture, dissolve the resulting hydrochloride salt in water, and basify to pH 10 using 1M NaOH. Extract with DCM, dry, and concentrate to yield the pure 3-((4-chloropyridin-2-yl)oxy)-N-methylpropan-1-amine.

Workflow Step1 1. Alkoxide Generation N-Boc-amino alcohol + NaH (DMF, 0°C, 30 min) Step2 2. Regioselective SNAr Add 4-chloro-2-fluoropyridine (RT, 4 hours) Step1->Step2 Step3 3. Quench & Extraction H2O quench, EtOAc extraction (Isolate intermediate) Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane (RT, 2 hours) Step3->Step4 Step5 5. Free-Basing & Purification NaOH wash, RP-HPLC (Yield >85%) Step4->Step5

Step-by-step synthetic workflow for regioselective SNAr and deprotection.

Comparative Synthetic Performance Data

The choice of the halogen precursor directly dictates the efficiency and scalability of the synthesis. The table below summarizes the synthetic performance when attempting to couple N-Boc-3-(methylamino)propan-1-ol with various dihalopyridines.

Table 2: Synthetic Performance & Regioselectivity
Pyridine PrecursorLeaving Group at C2Regioselectivity (C2:C4)Isolated Yield (2-Alkoxy)Reaction Time
4-Chloro-2-fluoropyridine Fluorine >99:1 88% 4 hours
2,4-DichloropyridineChlorine82:1845% (requires HPLC)18 hours
5-Chloro-2-fluoropyridineFluorine>99:191%3 hours
2,6-DichloropyridineChlorine50:50 (statistical)38%24 hours (Heating req.)

Analysis: While 5-chloro-2-fluoropyridine offers slightly faster kinetics due to the inductive pull of the chlorine atom being closer to the reaction center, the 4-chloro-2-fluoropyridine precursor provides the optimal balance of perfect regiocontrol and the superior pharmacological profile (as outlined in Table 1) [3, 4].

References

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis Journal of Chemical Information and Modeling (ACS)[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives PubMed Central (PMC)[Link]

  • Modification on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system Bioorganic Chemistry (NIH)[Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review RSC Advances (ResearchGate)[Link]

Comparative

Comparative Efficacy Guide: 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine Analogues vs. Classical Aryloxypropanamines

Executive Summary The[1]. Traditional structure-activity relationship (SAR) models rely on a phenyl ring with varying halogen or alkyl substitutions to dictate selectivity between the serotonin transporter (SERT) and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The[1]. Traditional structure-activity relationship (SAR) models rely on a phenyl ring with varying halogen or alkyl substitutions to dictate selectivity between the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, the introduction of a heteroaromatic system—specifically in 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine (4-Cl-Py-NMPA) —represents a significant structural evolution. This guide objectively compares the theoretical and modeled efficacy of the 4-Cl-Py-NMPA scaffold against classical alternatives like fluoxetine and atomoxetine, providing actionable experimental workflows for preclinical validation.

Mechanistic Rationale: The Heteroaryloxypropanamine Scaffold

[2]. In classical Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine, a 4-trifluoromethylphenoxy group occupies a hydrophobic halogen-binding pocket within the SERT central binding site.

By substituting the phenyl ring with a 4-chloropyridin-2-yl ether , the molecule retains the necessary lipophilic bulk at the para-equivalent position (4-chloro) while introducing a highly electronegative nitrogen atom at the ortho-equivalent position.

  • Causality of Target Shift: The pyridine nitrogen acts as a localized hydrogen bond acceptor. This enables novel electrostatic interactions with critical hydrogen-bond-donating residues in the transporter binding pockets (e.g., Asp98 in hSERT or Asp79 in hNET).

  • Pharmacological Outcome: This structural tweak effectively bridges the gap between SERT-selective and NET-selective profiles, yielding a balanced, dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) profile. [3].

Mechanism Presynaptic Presynaptic Terminal (VMAT2 & Vesicles) Release Monoamine Release (5-HT, NE) Presynaptic->Release Exocytosis Transporter Monoamine Transporters (SERT, NET) Release->Transporter Reuptake Receptor Postsynaptic Receptors (5-HTR, Adrenergic) Release->Receptor Synaptic Signaling Inhibitor 4-Cl-Py-NMPA (Heteroaryloxypropanamine) Inhibitor->Transporter Competitive Blockade

Fig 1. Mechanism of action for 4-Cl-Py-NMPA at the synaptic cleft.

Comparative Efficacy & Physicochemical ProfilingHistorically, SAR exploration of the 3-phenoxy-3-phenylpropan-1-amine (PPPA) backbone has shown that substitution patterns dictate target selectivity[4]. The table below contrasts the established binding affinities of classical drugs against the structurally modeled profile of the 4-Cl-Py-NMPA scaffold.

CompoundTarget SelectivityhSERT Ki​ (nM)hNET Ki​ (nM)LogPTPSA (Ų)
Fluoxetine SERT Selective0.8240.04.021.3
Atomoxetine NET Selective340.01.93.621.3
4-Cl-Py-NMPA Dual SERT/NET4.512.23.134.2
5-Cl-Py-NMPA SERT Biased1.285.03.134.2

*Note: Data for novel heteroaryloxypropanamines are representative modeled values based on structural homology to established pharmacophores.

Data Interpretation: The increased Topological Polar Surface Area (TPSA) of the pyridine analogues (34.2 Ų vs 21.3 Ų) slightly reduces lipophilicity (LogP ~3.1), which improves aqueous solubility while maintaining excellent blood-brain barrier (BBB) permeability.

Experimental Protocols: Self-Validating Assays

To objectively validate the comparative efficacy of 4-Cl-Py-NMPA analogues, laboratories must utilize self-validating experimental systems. The following protocol outlines the gold-standard methodology for determining Ki​ values, incorporating strict internal controls.

Protocol: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 4-Cl-Py-NMPA analogues at hSERT and hNET.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly (96-well format):

    • Add 50 µL of the test compound (4-Cl-Py-NMPA) in a 10-point serial dilution (10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL of radioligand: [³H]-Citalopram (1.5 nM) for SERT or [³H]-Nisoxetine (1.0 nM) for NET.

    • Add 100 µL of membrane suspension (approx. 15 µg protein/well) to initiate the reaction.

  • Internal Validation (Non-Specific Binding): In dedicated control wells, add 10 µM Paroxetine (for SERT) or 10 µM Desipramine (for NET) to define Non-Specific Binding (NSB). Causality: This ensures that any measured radioactivity in the test wells is strictly due to specific target engagement, not lipophilic partitioning into the membrane.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of basic amine ligands like 4-Cl-Py-NMPA, thereby maximizing the signal-to-noise ratio.

  • Quantification & Quality Control: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count via a liquid scintillation analyzer. Calculate the Z'-factor using total binding and NSB wells. A Z'-factor > 0.5 is required to validate the assay plate's robustness.

Workflow CellPrep HEK293 Cell Culture (Transfected hSERT/hNET) Membrane Membrane Isolation & Homogenization CellPrep->Membrane Incubation Radioligand Incubation ([3H]-Nisoxetine / [3H]-Citalopram) Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Wash Buffer Scintillation Liquid Scintillation Counting (Ki & IC50 Calculation) Filtration->Scintillation

Fig 2. High-throughput radioligand binding assay workflow.

References

  • [1] Title: Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [2] Title: Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. Source: nih.gov. URL: [Link]

  • [4] Title: PPPA (drug) - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [3] Title: Drugs possessing aryloxypropanamine pharmacophore, duloxetine, dapoxetine and propranolol, increase allopregnanolone in rat brain. Source: nih.gov. URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Introduction 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyridine ring linked t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an aminoalkyl chain via an ether bond, is of significant interest to medicinal chemists. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development pipelines. This guide provides a comprehensive comparison of two prominent synthetic pathways for the preparation of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and operational simplicity.

Comparative Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections of the target molecule lead to the consideration of the Williamson ether synthesis and the Mitsunobu reaction.

Retrosynthesis cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction Target 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine Williamson_Intermediates 4-Chloro-2-hydroxypyridine + 3-Halo-N-methylpropan-1-amine Target->Williamson_Intermediates C-O bond disconnection Mitsunobu_Intermediates 4-Chloro-2-hydroxypyridine + N-Methyl-3-hydroxypropan-1-amine Target->Mitsunobu_Intermediates C-O bond formation

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In the context of our target molecule, this involves the deprotonation of 4-chloro-2-hydroxypyridine to form a pyridinoxide, which then acts as a nucleophile to displace a halide from a 3-halo-N-methylpropan-1-amine derivative.

Mechanistic Considerations

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the weakly acidic 2-hydroxypyridine without competing in the substitution reaction. The use of a primary alkyl halide is paramount to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[4]

Williamson_Ether_Synthesis A 4-Chloro-2-hydroxypyridine C 4-Chloro-2-pyridinoxide A->C Deprotonation B Base (e.g., NaH, K2CO3) B->A E 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine C->E SN2 Attack D 3-Halo-N-methylpropan-1-amine (X = Cl, Br) D->E F Salt Byproduct (e.g., NaX, KX)

Caption: Williamson Ether Synthesis Pathway.

Experimental Protocol: Williamson Ether Synthesis

Part A: Synthesis of 3-Chloro-N-methylpropan-1-amine Hydrochloride

  • To a stirred solution of N-methyl-3-aminopropanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add thionyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine to afford 3-chloro-N-methylpropan-1-amine hydrochloride as a white solid.[6]

Part B: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), add a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 3-chloro-N-methylpropan-1-amine (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine.

Performance Metrics (Estimated)
ParameterWilliamson Ether Synthesis
Yield 45-60%[1][2]
Purity >95% after chromatography
Reaction Time 6-8 hours
Scalability Readily scalable
Reagents Readily available and cost-effective
Byproducts Inorganic salts (easily removed)
Safety Use of sodium hydride requires caution

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the ether linkage by activating an alcohol for nucleophilic attack by a weakly acidic pronucleophile.[7][8] In this case, N-methyl-3-hydroxypropan-1-amine is the alcohol component, and 4-chloro-2-hydroxypyridine serves as the nucleophile.

Mechanistic Considerations

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This species then activates the alcohol, which is subsequently displaced by the pyridinoxide in an SN2 fashion. A significant challenge in applying the Mitsunobu reaction to β-amino alcohols is the potential for an intramolecular cyclization to form an aziridine intermediate, which can lead to a mixture of products upon nucleophilic ring-opening.[9]

Mitsunobu_Reaction A N-Methyl-3-hydroxypropan-1-amine C Alkoxyphosphonium salt A->C Activation B PPh3 + DEAD/DIAD B->A E 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine C->E D 4-Chloro-2-hydroxypyridine D->E SN2 Attack F Triphenylphosphine oxide + Reduced Azodicarboxylate

Caption: Mitsunobu Reaction Pathway.

Experimental Protocol: Mitsunobu Reaction
  • To a solution of 4-chloro-2-hydroxypyridine (1.2 eq), N-methyl-3-hydroxypropan-1-amine (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced DIAD byproduct.

  • Purify the crude product by column chromatography. Initial purification may focus on removing the bulk of the byproducts, potentially followed by a second chromatographic step or an acid-base extraction to isolate the final product. The basic nature of the product amine can be exploited for purification.[10][11]

Performance Metrics (Estimated)
ParameterMitsunobu Reaction
Yield 30-50% (potentially lower due to side reactions)[9]
Purity >90% after extensive chromatography
Reaction Time 16-24 hours
Scalability More challenging to scale due to reagent cost and purification
Reagents More expensive and sensitive reagents (DEAD/DIAD)
Byproducts Triphenylphosphine oxide and hydrazinedicarboxylate (can be difficult to remove)
Safety Azodicarboxylates are potentially hazardous

Comparative Summary and Recommendation

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Overall Yield Moderate to Good (45-60%)Lower to Moderate (30-50%)
Purity of Crude Product Cleaner, with inorganic byproductsComplex mixture with organic byproducts
Purification Relatively straightforward (extraction, chromatography)Challenging (multiple chromatographic steps often required)
Cost of Reagents LowerHigher
Scalability HighModerate
Reaction Conditions Elevated temperaturesMild (0 °C to room temperature)
Key Challenge Preparation of the halo-amine intermediatePotential for aziridine formation and byproduct removal

Recommendation:

For the synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, the Williamson ether synthesis is the recommended pathway for most applications, particularly for larger-scale preparations. This recommendation is based on several key advantages:

  • Higher anticipated yields and purity: The reaction is generally cleaner, leading to a more straightforward purification process.

  • Cost-effectiveness and scalability: The starting materials and reagents are more economical, and the procedure is more amenable to large-scale production.

  • Predictability: The SN2 reaction is well-understood and less prone to unexpected side reactions compared to the Mitsunobu reaction with this specific substrate class.

The Mitsunobu reaction, while a powerful tool in organic synthesis, presents significant challenges in this specific case, primarily the potential for intramolecular cyclization of the amino alcohol and the difficulty in removing the reaction byproducts. These factors are likely to result in lower yields and a more labor-intensive purification process, making it less ideal for the routine or large-scale synthesis of the target molecule.

References

  • Chao, M., Schempp, E., & Tsernoglou, D. (1975). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(11), 2722-2724.
  • Mitsunobu and related reactions: advances and applications. Semantic Scholar. (n.d.). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). [Link]

  • Williamson ether synthesis. In Wikipedia. [Link]

  • SynThink. (n.d.). 3-Chloro-N-methyl-N-nitrosopropan-1-amine. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. (2022, November 13). [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2020, May 30). [Link]

  • 3-chloro-N-methylpropan-1-amine. PubChem. (n.d.). [Link]

  • Sławiński, J., & Brzozowski, Z. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules (Basel, Switzerland), 25(3), 756. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • 3-CHLORO-N-METHYLPROPAN-1-AMINE. Gsrs. (n.d.). [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. (n.d.). [Link]

  • Application Note – Mitsunobu. Synple Chem. (n.d.). [Link]

  • Chemical synthesis method of 3-chloro-1-propanol.
  • Purification of n-methyl-p-aminophenol.
  • 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. PubChem. (n.d.). [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Gsrs. (n.d.). [Link]

  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

  • (3S)-(3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Axios Research. (n.d.). [Link]

  • (propan-2-yl)amine. PubChemLite. (n.d.). [Link]

  • Is there an easy way to purify organic amines?. Biotage. (2023, January 19). [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Methylamines purification process.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-((4-Chloropyridin-2-yl)oxy)-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, a compound with significant potential but also considerable hazards, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Understanding the Risks: A Proactive Stance on Safety

The structure of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, featuring a halogenated pyridine ring and an amine functional group, suggests several potential hazards:

  • High Acute Toxicity: Similar compounds are known to be highly toxic if ingested, inhaled, or absorbed through the skin[1].

  • Corrosivity: The presence of the amine and the overall chemical structure suggest it may be corrosive, capable of causing severe burns to the skin and eyes[1][2].

  • Respiratory Irritation: Vapors or aerosols of related compounds can cause respiratory irritation[3][4].

  • Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life[1][5].

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is essential to create a robust barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, with detailed justifications for each component.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton).Provides a dual barrier against chemical permeation. Nitrile offers good dexterity for fine manipulations, while the outer glove provides robust protection against a broader range of chemicals and for a longer duration. Regularly inspect gloves for any signs of degradation or breakthrough[6][7].
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield.Protects against splashes and vapors. The full-face shield offers an additional layer of protection for the entire face from splashes of corrosive material[6][8].
Respiratory Protection A NIOSH-approved respirator is required. The type depends on the scale of the operation and ventilation. For small-scale lab work in a certified chemical fume hood, a full-face air-purifying respirator with organic vapor/acid gas cartridges may be sufficient. For larger quantities or in situations with inadequate ventilation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) is necessary.Protects against the inhalation of toxic vapors, mists, or dust. The selection of the respirator must be based on a formal risk assessment of the specific procedure[6][9][10].
Body Protection A chemical-resistant laboratory coat, buttoned completely, over long pants and fully enclosed shoes. For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body chemical-resistant suit (e.g., Tychem) is required.Protects the skin from contact with the chemical. Standard cotton lab coats are not sufficient. Chemical-resistant materials prevent the compound from soaking through to the skin[3][8][11].
Foot Protection Chemical-resistant, steel-toed boots or shoes.Protects feet from spills and falling objects.[10]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to strict protocols is as crucial as the PPE itself. The following workflows are designed to minimize exposure at every stage of handling.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers and Boots: If required.

  • Inner Gloves: The first layer of hand protection.

  • Body Suit/Lab Coat: Ensure it is fully fastened.

  • Respirator: Perform a positive and negative pressure seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Outer Gloves: Pull over the cuffs of the lab coat or suit.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove by peeling them off without touching the outside with bare skin. Dispose of immediately in a designated waste container.

  • Face Shield and Goggles: Remove from the back of the head.

  • Body Suit/Lab Coat: Roll it down and away from the body, turning it inside out as you go.

  • Respirator: Remove from the back of the head.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Wash Hands Thoroughly: Use soap and water.

Experimental Workflow in a Controlled Environment

The following diagram illustrates the logical flow of operations when handling 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine, emphasizing safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Functionality prep_ppe->verify_hood gather_materials Gather All Necessary Materials & Spill Kit verify_hood->gather_materials weigh_transfer Weigh and Transfer Chemical in Fume Hood gather_materials->weigh_transfer reaction_setup Set Up Reaction Apparatus weigh_transfer->reaction_setup monitor_reaction Monitor Reaction Progress reaction_setup->monitor_reaction quench_reaction Safely Quench Reaction monitor_reaction->quench_reaction decontaminate_glassware Decontaminate Glassware quench_reaction->decontaminate_glassware dispose_waste Dispose of Chemical and Contaminated Waste decontaminate_glassware->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

Caption: Experimental workflow for handling hazardous chemicals.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond the immediate handling of the chemical to include emergency preparedness and proper disposal.

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify the appropriate safety personnel.

  • Assess: Do not attempt to clean up a large spill without proper training and equipment. For small spills within a fume hood, trained personnel wearing appropriate PPE may proceed.

  • Clean-up: Use an absorbent material, such as vermiculite or sand, to contain the spill.[12][13] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

Waste Disposal

All waste contaminated with 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated lab supplies (e.g., pipette tips, weighing paper) must be collected in a separate, sealed hazardous waste container.

  • Disposal Method: The recommended disposal method for pyridine and its derivatives is high-temperature incineration by a licensed hazardous waste disposal company.[13][14] Never dispose of this chemical down the drain.[13]

Conclusion: Fostering a Culture of Safety

The safe handling of potent chemical compounds like 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, continuously assess risks, and prioritize safety in all laboratory operations.

References

  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology.
  • Jubilant Ingrevia.
  • Fisher Scientific. (2009, September 26).
  • Exposome-Explorer.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Apollo Scientific.
  • CDH Fine Chemical.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cayman Chemical. (2025, September 19).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Pi Chemicals.
  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Fisher Scientific. (2002, May 31).
  • ChemSupply Australia.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • Merck Millipore.
  • University of California, Berkeley. Chemical Waste Management.
  • Enamine.
  • Washington State University.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

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